5-Bromo-2-chloro-1,3-dinitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQNTICVTKSXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612332 | |
| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51796-82-8 | |
| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene
This technical guide provides a comprehensive overview of a plausible synthetic route to 5-Bromo-2-chloro-1,3-dinitrobenzene, a highly functionalized aromatic compound with potential applications in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth mechanistic insights and a detailed experimental protocol.
Introduction and Strategic Synthesis Design
This compound is a polysubstituted benzene ring featuring two strong electron-withdrawing nitro groups, and two halogen atoms, a bromine and a chlorine. The synthesis of such a molecule requires a strategic approach to navigate the directing effects of the various substituents and the overall deactivation of the aromatic ring towards electrophilic substitution.
The proposed synthetic strategy begins with a readily available starting material, 1-bromo-3,5-dinitrobenzene, and introduces a chlorine atom via electrophilic aromatic substitution. This approach is predicated on the directing effects of the substituents, which will be elaborated upon in the subsequent sections.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The core of this synthesis lies in the principles of electrophilic aromatic substitution (EAS).[1][2][3] The introduction of a chlorine atom onto the 1-bromo-3,5-dinitrobenzene ring is a challenging yet feasible transformation that hinges on the generation of a potent electrophile and an understanding of the regiochemical outcomes.
The Starting Material: 1-Bromo-3,5-dinitrobenzene
1-Bromo-3,5-dinitrobenzene is chosen as the starting material due to its commercial availability and the directing effects of its substituents. The two nitro groups are powerful deactivating groups and meta-directors, while the bromine atom is a deactivating ortho-, para-director.[4] The cumulative effect of these groups renders the aromatic ring significantly electron-deficient and thus, less reactive towards electrophiles.
Generation of the Electrophile: The Chloronium Ion
To achieve chlorination of a highly deactivated ring, a strong electrophile is necessary. This is typically accomplished by reacting chlorine with a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The Lewis acid polarizes the Cl-Cl bond, generating a highly electrophilic chloronium ion (Cl⁺) or a reactive complex that acts as the attacking species.
Regioselectivity: Directing Effects in a Polysubstituted Ring
The position of the incoming chlorine atom is dictated by the directing effects of the existing substituents on the 1-bromo-3,5-dinitrobenzene ring.
-
Nitro Groups (-NO₂): These are strong meta-directors. Relative to the nitro group at position 1, the meta positions are 3 and 5. Relative to the nitro group at position 3, the meta positions are 1 and 5.
-
Bromo Group (-Br): This is an ortho-, para-director. The positions ortho to the bromine at position 5 are 4 and 6. The para position is 2.
Considering the combined influence:
-
The nitro groups strongly direct incoming electrophiles to the positions meta to them.
-
The bromo group directs to the ortho and para positions.
The position C2 is para to the bromine atom and ortho to both nitro groups. The positions C4 and C6 are ortho to the bromine and meta to one of the nitro groups. The strong deactivating nature of the nitro groups will significantly disfavor substitution at any position. However, the para position to the bromine (C2) is the most favorable site for electrophilic attack as it is activated by the bromine (a weak activator in the context of directing effects) and is not sterically hindered. Therefore, the chlorination is expected to occur at the C2 position, leading to the desired product, this compound.
The overall reaction mechanism can be visualized as a two-step process: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (the arenium ion), followed by deprotonation to restore aromaticity.[2][5]
Caption: Generalized workflow for the electrophilic chlorination of 1-Bromo-3,5-dinitrobenzene.
Experimental Protocol
This protocol is a proposed method and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| 1-Bromo-3,5-dinitrobenzene | C₆H₃BrN₂O₄ | 247.01 | Starting material |
| Anhydrous Ferric Chloride | FeCl₃ | 162.20 | Lewis acid catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as reaction solvent |
| Chlorine Gas | Cl₂ | 70.90 | Gaseous, handle with extreme caution |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For quenching and neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying the organic layer |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a gas inlet tube, dissolve 1-bromo-3,5-dinitrobenzene (e.g., 10.0 g, 0.0405 mol) in anhydrous dichloromethane (100 mL).
-
Catalyst Addition: To the stirred solution, carefully add anhydrous ferric chloride (e.g., 0.66 g, 0.0041 mol) in one portion.
-
Chlorination: Cool the mixture in an ice bath to 0-5 °C. Bubble chlorine gas through the solution at a slow, steady rate. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is expected to be slow due to the deactivated nature of the substrate.
-
Reaction Quenching: Once the reaction is complete, stop the chlorine flow and slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will likely be a solid. Recrystallize the crude product from ethanol to obtain pure this compound.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Safety Considerations
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine must be performed in a well-maintained fume hood. A proper gas scrubbing system should be in place.
-
Anhydrous Reagents: Anhydrous ferric chloride and dichloromethane are moisture-sensitive. Handle them under an inert atmosphere if possible.
-
Acidic Conditions: The reaction mixture will be acidic. Handle with appropriate care to avoid skin and eye contact.
-
Personal Protective Equipment: Always wear safety goggles, a lab coat, and appropriate gloves when performing this experiment.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and substitution pattern of the aromatic ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitro groups.
-
Melting Point Analysis: A sharp melting point is indicative of high purity.
Conclusion
The synthesis of this compound via electrophilic chlorination of 1-bromo-3,5-dinitrobenzene is a viable, albeit challenging, process. A thorough understanding of electrophilic aromatic substitution principles, particularly the directing effects of substituents on a highly deactivated ring, is crucial for the successful execution of this synthesis. The provided protocol offers a detailed roadmap for researchers, emphasizing safety and proper analytical characterization of the final product.
References
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Benchchem. An In-depth Technical Guide to the Reactivity of 1-Bromo-3-nitrobenzene in Electrophilic Substitution. 4
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Benchchem. A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies. 6
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Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. 1
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-1,3-dinitrobenzene
Introduction: Understanding a Highly Activated Aromatic System
5-Bromo-2-chloro-1,3-dinitrobenzene is a polysubstituted aromatic compound belonging to the class of halogenated nitroarenes. Its structure is characterized by a benzene ring functionalized with two potent electron-withdrawing nitro groups (–NO₂) and two halogen atoms, bromine and chlorine.[1] This specific arrangement of substituents renders the aromatic ring highly electron-deficient, a feature that dictates its chemical reactivity and physical properties.
This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the known and predicted physicochemical properties of this compound. While specific experimental data for this compound is sparse in publicly available literature, this document will leverage data from analogous structures and established chemical principles to provide a robust profile.[2] Crucially, we will detail authoritative, field-proven experimental protocols for the precise determination of its key properties, empowering researchers to generate the empirical data necessary for their work. The focus will be on the causality behind experimental choices, ensuring a deep understanding of not just how to characterize this molecule, but why each step is critical for data integrity.
Core Physicochemical Profile
The properties of this compound are dominated by the strong inductive and resonance effects of the two nitro groups. These groups significantly influence the molecule's polarity, intermolecular interactions, and reactivity. The following table summarizes key identifiers and computed physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source & Notes |
| IUPAC Name | This compound | [1] |
| CAS Number | 51796-82-8 | [1][3] |
| Molecular Formula | C₆H₂BrClN₂O₄ | [1] |
| Molecular Weight | 281.45 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])Cl)[O-])Br | [1] |
| Melting Point | Data not available | A protocol for determination is provided below. |
| Boiling Point | Data not available | Likely to decompose at high temperatures. |
| Solubility | Data not available | Expected to be soluble in polar organic solvents. |
| XLogP3 (Lipophilicity) | 3.7 | [1] (Computed) |
| Topological Polar Surface Area (TPSA) | 91.6 Ų | [1] (Computed) |
| Hydrogen Bond Donors | 0 | [1] (Computed) |
| Hydrogen Bond Acceptors | 4 (from nitro groups) | [1] (Computed) |
Chemical Structure and Reactivity Insights
The arrangement of substituents on the benzene ring is key to understanding the molecule's behavior.
Caption: 2D structure of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr).[4][5] Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the two nitro groups strongly withdraw electron density from the ring, making it electrophilic and susceptible to attack by nucleophiles.[6]
The reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[8][9][10] The aromaticity of the ring is temporarily broken in this step.
-
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.[4]
The negative charge of the Meisenheimer complex is delocalized onto the oxygen atoms of the ortho and para nitro groups, which is a critical stabilizing interaction.[5][6]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
In this compound, both the chlorine and bromine atoms are potential leaving groups. The carbon attached to the chlorine (C2) is positioned between the two activating nitro groups, making it highly electrophilic and the likely site of initial nucleophilic attack.
Plausible Synthetic Pathway
Caption: A plausible workflow for the synthesis of the title compound.
Experimental Protocols for Physicochemical Characterization
As a Senior Application Scientist, I cannot overstate the importance of empirical data. Computed values provide excellent estimates, but for applications in regulated fields like drug development, experimentally determined properties are the gold standard. The following protocols are based on internationally recognized standards.
Protocol 1: Melting Point Determination by Capillary Method
This protocol is adapted from the United States Pharmacopeia (USP) <741> methodology, a benchmark for accuracy in pharmaceutical sciences.[14][15][16] The melting point provides a crucial indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology Workflow:
Caption: Step-by-step workflow for melting point determination.
Detailed Step-by-Step Procedure:
-
Sample Preparation:
-
Causality: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point.[17] It must also be a fine, homogenous powder to ensure efficient and uniform heat transfer within the capillary tube.
-
Action: Place a small amount of this compound in a vacuum desiccator over a suitable desiccant for at least 16 hours.[15] Gently crush the dried crystals into a fine powder using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Causality: A tightly packed, appropriately sized column of sample is required for a distinct and observable phase transition. Too little sample makes observation difficult, while too much creates a thermal gradient within the sample, broadening the melting range.
-
Action: Press the open end of a sealed-bottom capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a compact column of 2.5–3.5 mm is achieved.[14][15]
-
-
Instrument Operation and Measurement:
-
Causality: A slow heating rate near the melting point is paramount for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium.[15] A rapid ramp will cause the thermometer reading to lag behind the true sample temperature, leading to an artificially high and broad melting range.
-
Action (for an unknown compound): a. Perform a rapid preliminary run by heating at ~10-20°C/minute to find an approximate melting point. b. Allow the apparatus to cool at least 20°C below this approximate value. c. Using a fresh sample , place the capillary in the apparatus.
-
Action (for precise measurement): a. Set the starting temperature to ~20°C below the expected or approximated melting point. b. Heat at a medium rate until the temperature is ~5°C below the expected melting point. c. Reduce the heating rate to 1-2°C per minute.[15] d. Record the temperature at the first sign of melting (T-onset) - when the column first shows evidence of liquid. e. Record the temperature when the last crystal dissolves (T-clear). f. The result is reported as the melting range: T-onset – T-clear.
-
Protocol 2: Octanol-Water Partition Coefficient (Log P) Determination
The n-octanol/water partition coefficient (Pₒₗ) is a critical parameter in drug development, indicating the lipophilicity of a compound. It governs absorption, distribution, metabolism, and excretion (ADME) properties. This protocol follows the OECD 107 Shake-Flask Method, a globally accepted standard.[18][19][20]
Objective: To measure the equilibrium concentration ratio of the compound in a two-phase n-octanol and water system.
Methodology Workflow:
Caption: Step-by-step workflow for Log P determination via the shake-flask method.
Detailed Step-by-Step Procedure:
-
Preparation of Materials:
-
Causality: The two solvent phases must be mutually saturated before the experiment. This prevents volume changes during partitioning that would alter the concentration and lead to inaccurate results. Analytical grade n-octanol and purified water are essential.
-
Action: Vigorously shake n-octanol with water for 24 hours and allow the layers to separate. Do the same for water with n-octanol. Prepare a stock solution of this compound in the phase in which it is more soluble (likely n-octanol) at a concentration not to exceed 0.01 mol/L.[19]
-
-
Partitioning Experiment:
-
Causality: Performing the experiment with different volume ratios of the two phases is a self-validating step. If the calculated Log P is independent of the phase ratio, it provides confidence that the results are robust and not an artifact of experimental conditions like emulsion formation.[20]
-
Action: In duplicate, prepare three sets of test vessels (e.g., centrifuge tubes with screw caps) with different octanol-to-water volume ratios (e.g., 2:1, 1:1, 1:2). Add the stock solution to achieve the desired starting concentration.
-
-
Equilibration:
-
Causality: The system must reach thermodynamic equilibrium for the partition coefficient to be a valid constant. The time required must be determined experimentally but is typically a few hours.
-
Action: Place the vessels in a mechanical shaker and agitate at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached.[21]
-
-
Phase Separation:
-
Causality: Complete separation of the two phases is critical. Micro-emulsions or cross-contamination of the phases during sampling is a major source of error. Centrifugation is the most reliable method for achieving sharp separation.[19][21]
-
Action: Centrifuge the vessels at a suitable speed and duration to break any emulsions and create a distinct interface between the octanol (upper) and aqueous (lower) layers.
-
-
Analysis and Calculation:
-
Causality: A sensitive and specific analytical method, such as HPLC-UV, is required to accurately quantify the analyte's concentration in each phase. The method must be validated for linearity, accuracy, and precision in both octanol-saturated water and water-saturated octanol matrices.
-
Action: a. Carefully withdraw an aliquot from the center of each phase, avoiding the interface. b. Determine the concentration of the compound in the n-octanol phase (Cₒ꜀ₜ) and the aqueous phase (Cᵥₐₜₑᵣ) using a pre-validated analytical method. c. Calculate the partition coefficient: Pₒₗ = Cₒ꜀ₜ / Cᵥₐₜₑᵣ. d. Calculate the final value: Log P = log₁₀(Pₒₗ). e. The final result should be the mean of the Log P values from all runs. The values should fall within a range of ± 0.3 log units for the test to be considered valid.[20]
-
Safety and Handling
Polynitroaromatic compounds require careful handling due to their potential reactivity and toxicity.[22][23]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[24]
-
Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.[25]
-
Handling: Avoid creating dust. This compound is a solid, and fine powders can be easily inhaled. Avoid contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.
-
Disposal: Dispose of waste and contaminated materials in accordance with all applicable federal, state, and local regulations. Overtly contaminated materials should be managed as hazardous waste.[25]
Conclusion
This compound is a highly activated aromatic compound whose physicochemical profile is dominated by its electron-deficient nature. While experimental data is limited, its computed properties and the well-understood principles of nucleophilic aromatic substitution provide a strong foundation for its application as a reactive intermediate in organic synthesis. The authoritative protocols detailed in this guide provide a clear pathway for researchers to experimentally determine its melting point and lipophilicity, two critical parameters for purity assessment and predicting biological behavior. Rigorous adherence to these validated methodologies will ensure the generation of high-quality, reliable data essential for advancing research and development objectives.
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ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]
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Introduction: A Highly Activated Synthetic Building Block
An In-Depth Technical Guide to 5-Bromo-2-chloro-1,3-dinitrobenzene (CAS: 51796-82-8)
Abstract: This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. The document elucidates its physicochemical properties, proposes a detailed synthetic pathway, and explores its core reactivity, with a particular focus on the mechanism and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. Furthermore, this guide discusses its applications as a versatile chemical intermediate and outlines essential safety and handling protocols.
This compound is a poly-substituted aromatic compound characterized by the presence of two powerful electron-withdrawing nitro groups. These groups fundamentally dictate the molecule's chemical personality, rendering the aromatic ring exceptionally electron-deficient. This electronic characteristic deactivates the ring toward traditional electrophilic aromatic substitution but makes it a quintessential substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two distinct halogen atoms—bromine and chlorine—at positions activated by the nitro groups introduces a critical element of regioselectivity, making it a valuable tool for the controlled synthesis of complex molecular architectures. This guide serves as a technical resource for scientists leveraging this potent intermediate in their research and development endeavors.
Physicochemical and Computed Properties
A summary of the key physical, chemical, and computed properties of this compound is presented below. While experimental data for some properties are limited, predictions based on its structure provide valuable insights.
| Property | Value | Reference(s) |
| CAS Number | 51796-82-8 | [1] |
| Molecular Formula | C₆H₂BrClN₂O₄ | [1] |
| Molecular Weight | 281.45 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Expected to be a crystalline solid | |
| Melting Point | 98 °C | [2] |
| Boiling Point | Data not available | [3] |
| Density (Predicted) | 1.992 ± 0.06 g/cm³ | [2] |
| Solubility | Expected to be soluble in common organic solvents (e.g., Chloroform, DMF, DMSO); insoluble in water | [4] |
| Computed XLogP3 | 3.7 | [1] |
| Topological Polar Surface Area | 91.6 Ų | [1] |
Proposed Synthesis Pathway
Reaction Principle: The synthesis hinges on the nitration of 1-bromo-4-chlorobenzene using a classic nitrating mixture of concentrated nitric and sulfuric acids. Halogens are ortho-, para-directing groups. Nitration will occur at positions ortho to the chloro and bromo substituents. The introduction of the first nitro group further deactivates the ring but will direct the second nitration to the remaining activated position, ultimately yielding the desired 1,3-dinitro substitution pattern.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on related procedures. It must be thoroughly evaluated and optimized under controlled laboratory conditions by qualified personnel.
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 150 mL of concentrated sulfuric acid (H₂SO₄). Once cooled to near 0 °C, add 100 mL of concentrated nitric acid (HNO₃) dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 100 g of 1-bromo-4-chlorobenzene in 200 mL of concentrated sulfuric acid. Cool this mixture to 5 °C in an ice bath.
-
Nitration: Slowly add the prepared cold nitrating mixture to the solution of 1-bromo-4-chlorobenzene over 2-3 hours. Maintain the reaction temperature between 5-10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure complete dinitration.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (~2 kg) with vigorous stirring. The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound. Dry the purified crystals in a vacuum oven.
Spectroscopic Analysis (Predicted)
As experimental spectral data is not available in public repositories, the following section provides predicted data based on the compound's structure and established spectroscopic principles. This information is intended to guide researchers in the characterization of this molecule.
Predicted ¹H NMR Spectrum
The molecule has two aromatic protons which are chemically non-equivalent and are expected to appear as doublets due to coupling with each other.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.6 - 8.8 | Doublet (d) | 1H | H at C4 | Flanked by two electron-withdrawing groups (Br and NO₂), leading to significant deshielding. |
| ~ 8.9 - 9.1 | Doublet (d) | 1H | H at C6 | Positioned between two strongly deshielding nitro groups, expected to be the most downfield signal. |
Predicted ¹³C NMR Spectrum
The molecule has six unique carbon atoms, and thus six distinct signals are expected.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 115 - 125 | C-Br | Carbon attached to bromine, shifted downfield. |
| ~ 120 - 130 | C-H (C6) | Aromatic CH carbon. |
| ~ 125 - 135 | C-H (C4) | Aromatic CH carbon. |
| ~ 130 - 140 | C-Cl | Carbon attached to chlorine, significantly downfield. |
| ~ 145 - 155 (2 signals) | C-NO₂ | Carbons attached to nitro groups, strongly deshielded and furthest downfield. |
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 1550 - 1520 | Asymmetric NO₂ Stretch | Strong |
| 1350 - 1330 | Symmetric NO₂ Stretch | Strong |
| ~ 1100 | C-Cl Stretch | Medium |
| ~ 680 | C-Br Stretch | Medium |
Predicted Mass Spectrum Fragmentation
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected around m/z 280, 282, and 284.
-
Isotopic Pattern: The presence of both bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will create a highly characteristic and complex isotopic pattern for the molecular ion and fragments containing these halogens, which is a key identifying feature.
-
Key Fragments: Expect loss of NO₂ (m/z -46), loss of halogens (Cl, Br), and other characteristic aromatic fragmentation patterns.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary significance of this compound lies in its high reactivity as an electrophile in SNAr reactions.
Mechanism Causality: The two nitro groups exert powerful inductive and resonance electron-withdrawing effects. This withdraws electron density from the aromatic ring, creating a significant partial positive charge (δ+) on the ring carbons, especially those ortho and para to the nitro groups (C2, C4, C6). This activation makes the ring highly susceptible to attack by nucleophiles.
Regioselectivity: The compound presents two potential leaving groups: chlorine at C2 and bromine at C5.
-
Electronic Activation: The chlorine atom at C2 is positioned ortho to one nitro group (at C1) and para to the other (at C3). This dual activation provides exceptional stabilization for the negative charge that develops in the intermediate.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The reaction is favored at the carbon atom that is most electrophilic. The C-Cl bond is more polarized than the C-Br bond, making the carbon atom attached to chlorine a better site for nucleophilic attack. Therefore, nucleophilic substitution is strongly predicted to occur selectively at the C2 position, displacing the chloride ion.
Caption: The two-step Addition-Elimination mechanism of SNAr.
General Protocol for SNAr Reaction
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).
-
Nucleophile Addition: Add 1.0 to 1.2 equivalents of the desired nucleophile (e.g., an amine, alkoxide, or thiol). If the nucleophile is not anionic, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be required to facilitate the reaction.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the nucleophile's reactivity. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product or prepare it for extraction.
-
Purification: Isolate the product by filtration or extraction with an organic solvent. Purify the crude material using column chromatography or recrystallization.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a high-value intermediate. Its utility stems from its ability to act as a scaffold, allowing for the sequential and regioselective introduction of different functional groups.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a starting material for molecules where a dinitro-halophenyl moiety is required. The chlorine can be substituted via an SNAr reaction, and the nitro groups can subsequently be reduced to amines, which can then be further functionalized (e.g., through acylation, diazotization). The bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to form C-C bonds.
-
Intermediate for Heterocyclic Synthesis: The reactive sites on the molecule can be used to build complex heterocyclic ring systems.
-
Specific Example: It is listed as a precursor for the synthesis of 4-Chloro-3,5-dinitrobenzonitrile, another specialized chemical intermediate.[4] This transformation likely involves the substitution of the bromine atom, showcasing the compound's versatile reactivity.
Safety and Handling
As a highly reactive and nitrated aromatic compound, this compound must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood.
-
Inhalation: Avoid inhaling dust. If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Skin Contact: Avoid contact with skin. If contact occurs, immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Firefighters should wear self-contained breathing apparatus.[5]
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials. Dispose of waste in accordance with local, state, and federal regulations.
References
-
Cas 1930-72-9, 4-CHLORO-3,5-DINITROBENZONITRILE | lookchem. Available at: [Link]
-
2-Chloro-1,3-dinitrobenzene | CAS#:606-21-3 | Chemsrc. (2025-08-24). Available at: [Link]
-
This compound | C6H2BrClN2O4 | CID 21320422 - PubChem. Available at: [Link]
-
Cas 40466-95-3, Phenol, 4-bromo-2,6-dinitro- | LookChem. Available at: [Link]
Sources
The Predominant Electrophilicity of 5-Bromo-2-chloro-1,3-dinitrobenzene: A Technical Guide to its Reactivity and Synthetic Utility
Abstract
5-Bromo-2-chloro-1,3-dinitrobenzene is a highly activated aromatic substrate primed for nucleophilic aromatic substitution (SNAr). This technical guide provides an in-depth analysis of the electronic factors governing its pronounced electrophilicity. We will dissect the synergistic effects of the nitro, chloro, and bromo substituents on the benzene ring, leading to a profound electron deficiency that dictates its reactivity profile. A central focus will be the regioselectivity of nucleophilic attack, explaining the preferential substitution of the chloro group over the bromo group. This is rationalized through an examination of the SNAr mechanism, where the initial nucleophilic addition constitutes the rate-determining step. This guide offers field-proven insights for researchers, scientists, and drug development professionals, complete with detailed mechanistic diagrams, a representative experimental protocol, and a comparative analysis of substituent effects to empower the strategic use of this versatile chemical intermediate in complex molecular synthesis.
Introduction: An Electron-Deficient Scaffold
This compound, with the chemical formula C₆H₂BrClN₂O₄[1], is a polysubstituted benzene derivative of significant interest in organic synthesis. Its utility stems from a highly electron-deficient aromatic ring, making it an excellent electrophile for reactions with a wide range of nucleophiles. The strategic placement of two powerful electron-withdrawing nitro groups, in conjunction with two halogen atoms, creates a unique reactivity landscape that can be exploited for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Understanding the fundamental principles that govern its electrophilicity is paramount to harnessing its synthetic potential.
Electronic Properties and the Genesis of Electrophilicity
The high reactivity of this compound in nucleophilic aromatic substitution is not coincidental; it is a direct consequence of the cumulative electronic effects of its substituents. Aromatic rings are typically electron-rich and undergo electrophilic substitution. For a nucleophile to attack, the ring must be rendered electron-poor.[2] This is achieved by the presence of strong electron-withdrawing groups.
-
The Dominance of Nitro Groups: The two nitro (-NO₂) groups at positions 1 and 3 are the primary activators. They exert powerful electron-withdrawing effects through both induction (due to the high electronegativity of nitrogen and oxygen) and, more importantly, resonance. The resonance effect delocalizes the negative charge of the intermediate formed during nucleophilic attack, providing substantial stabilization.[2][3]
-
Halogen Contributions: The chlorine and bromine atoms also contribute to the electron deficiency of the ring through their inductive effect, pulling electron density away from the ring carbons to which they are attached.
This synergistic combination of electron-withdrawing forces results in a highly polarized aromatic system, with the carbon atoms bearing the halogen leaving groups being particularly electrophilic and susceptible to nucleophilic attack.
Figure 1. Electronic effects on this compound.
Reactivity Profile: The SNAr Mechanism and Regioselectivity
The reaction of this compound with nucleophiles proceeds via the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[3][4]
-
Addition Step (Rate-Determining): The nucleophile attacks one of the electrophilic carbon atoms bearing a leaving group (halogen). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily lost in this step.
-
Elimination Step (Fast): The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.
The Critical Question of Regioselectivity: Chloro vs. Bromo Substitution
A key feature of this substrate is the presence of two different halogen leaving groups, leading to the question of which site a nucleophile will preferentially attack. In the SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack.[4] The stability of the C-X bond is less critical than in SN1 or SN2 reactions. The reactivity is primarily governed by the electrophilicity of the carbon atom being attacked.
-
Electronegativity Rules: Chlorine (Pauling electronegativity of 3.16) is more electronegative than bromine (2.96). Consequently, the C-Cl bond is more polarized than the C-Br bond. This makes the carbon atom at position 2 (attached to Cl) more electron-deficient and thus a more favorable site for nucleophilic attack than the carbon at position 5 (attached to Br).[4]
-
Activating Group Proximity: The chloro group at C2 is positioned ortho to the nitro group at C1 and para to the nitro group at C3. Both ortho and para positions allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate.[2] The bromo group at C5 is ortho to the nitro group at C3 but meta to the nitro group at C1. A meta-positioned nitro group offers no resonance stabilization, only inductive withdrawal.[2]
Therefore, both the enhanced inductive effect from chlorine and the superior resonance stabilization of the intermediate formed upon attack at C2 strongly favor the selective substitution of the chloro group over the bromo group.
Figure 2. SNAr mechanism for this compound.
Experimental Protocol: A Representative SNAr Reaction
The following protocol provides a detailed methodology for a representative SNAr reaction using this compound and a generic amine nucleophile. This protocol is designed to be a self-validating system, incorporating in-process checks and characterization steps.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity |
| This compound | 51796-82-8 | 281.45 | 1.0 mmol |
| Amine Nucleophile (e.g., Piperidine) | 110-89-4 | 85.15 | 1.2 mmol |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 10 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | 50 mL |
| Brine (Saturated NaCl solution) | N/A | N/A | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g |
Step-by-Step Methodology
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to the flask. Stir the suspension at room temperature for 5 minutes. Add the amine nucleophile (1.2 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C using an oil bath.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Use a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF and other water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 3. Experimental workflow for SNAr reaction.
Applications in Drug Development and Beyond
The predictable reactivity and regioselectivity of this compound make it a valuable building block in synthetic chemistry. The ability to selectively introduce a nucleophile at the C2 position while retaining the bromo group at C5 opens up avenues for further functionalization. The remaining C-Br bond can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the sequential and controlled construction of highly decorated aromatic systems. This two-stage reactivity is highly desirable in the synthesis of pharmaceutical intermediates and complex organic materials where precise control over substituent placement is crucial.
Conclusion
The electrophilicity of this compound is a powerful tool for the modern synthetic chemist. Its reactivity is dominated by the strong activating effects of two nitro groups, which facilitate nucleophilic aromatic substitution. Crucially, the higher electronegativity of chlorine and the superior resonance stabilization of the resulting Meisenheimer intermediate dictate a highly regioselective substitution at the C2 position. This predictable reactivity allows for the strategic incorporation of diverse nucleophilic fragments, while preserving a bromine handle for subsequent transformations. By understanding the electronic principles detailed in this guide, researchers can confidently employ this substrate as a key intermediate in the synthesis of complex, high-value molecules.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21320422, this compound. Retrieved from [Link].
-
McMurry, J. (2022). Section 16.6: Nucleophilic Aromatic Substitution. In Organic Chemistry. Chemistry LibreTexts. Retrieved from [Link].
-
Clark, J. (2015). The Mechanism for Nucleophilic Aromatic Substitution. In Chemguide. Retrieved from [Link].
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An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-1,3-dinitrobenzene in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Complex Intermediate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design, from reaction engineering to formulation. 5-Bromo-2-chloro-1,3-dinitrobenzene is a highly functionalized aromatic compound with significant potential as a building block in organic synthesis. Its utility, however, is intrinsically linked to its behavior in various solvent systems. This guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound in organic solvents. In the absence of extensive published quantitative data, this document serves as both a predictive framework and a practical manual for the experimental determination of its solubility, empowering researchers to make informed decisions in their work.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility characteristics. The structure of this compound, with its combination of halogens and nitro groups on a benzene ring, presents a unique set of properties that govern its interaction with solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClN₂O₄ | [1] |
| Molecular Weight | 281.45 g/mol | [1] |
| XLogP3 | 3.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 91.6 Ų | [1] |
The high XLogP3 value indicates a significant degree of lipophilicity, suggesting that this compound is hydrophobic and will exhibit limited solubility in water. The presence of two nitro groups and a chlorine and bromine atom contributes to a significant dipole moment, rendering the molecule polar. However, the lack of hydrogen bond donors means it cannot engage in this specific type of interaction with protic solvents. The four hydrogen bond acceptors (the oxygen atoms of the nitro groups) can interact with hydrogen bond donating solvents.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by the balance of intermolecular forces between the solute and solvent molecules.
The Role of Solvent Polarity
Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol) and carboxylic acids (acetic acid), can engage in hydrogen bonding. While this compound cannot donate hydrogen bonds, its nitro groups can act as hydrogen bond acceptors, suggesting a potential for moderate solubility in these solvents.
-
Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. These solvents are expected to be effective at dissolving this compound due to favorable dipole-dipole interactions.
-
Nonpolar Solvents: Hydrocarbons such as hexane and toluene lack a significant dipole moment. The solubility of the polar this compound in these solvents is anticipated to be low, as the solute-solute and solvent-solvent interactions would be stronger than the solute-solvent interactions.
Predicted Solubility Profile
Based on the physicochemical properties and theoretical principles, a predicted solubility profile for this compound in various organic solvents can be proposed.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen bond acceptance by nitro groups. |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Strong dipole-dipole interactions. |
| Dimethylformamide (DMF) | Very High | Strong dipole-dipole interactions and favorable dispersion forces. | |
| Acetonitrile | Moderate to High | Significant dipole moment. | |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Dipole-dipole and dispersion forces. |
| Aromatic | Toluene, Benzene | Low to Moderate | Primarily dispersion forces; mismatch in polarity. |
| Nonpolar | Hexane, Cyclohexane | Low | Mismatch in polarity; weak solute-solvent interactions. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the lack of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound. The gravimetric method is a reliable and straightforward technique for this purpose.[3][4][5][6][7]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Pipettes and syringes
-
Oven or vacuum oven
-
Pre-weighed glass vials for evaporation
Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of solubility.
Caption: Gravimetric solubility determination workflow.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution is saturated.
-
-
Sampling:
-
Once equilibrated, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe. Avoid disturbing the undissolved solid.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed, labeled vial.
-
-
Gravimetric Analysis:
-
Record the total weight of the vial containing the filtered solution.
-
Place the vials in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Continue drying until a constant weight is achieved.
-
Record the final weight of the vial with the dried solute.
-
-
Calculation:
-
Mass of dissolved solute: (Final weight of vial + solute) - (Initial weight of empty vial)
-
Mass of solvent: (Initial weight of vial + solution) - (Final weight of vial + solute)
-
Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
-
Safety Considerations
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its physicochemical properties allows for a robust prediction of its behavior in various organic solvents. The molecule's polar nature, arising from the nitro and halogen substituents, suggests higher solubility in polar aprotic solvents. For precise quantitative data, the detailed gravimetric method outlined in this guide provides a reliable and accessible experimental protocol. By combining theoretical prediction with empirical determination, researchers can effectively harness the synthetic potential of this versatile compound.
References
-
Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaguideline. (2021). Solubility Expressions and Mechanisms of Solute Solvent Interactions. Retrieved from [Link]
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-3.
-
Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Retrieved from [Link]
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- 1. This compound | C6H2BrClN2O4 | CID 21320422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
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safety and handling of 5-Bromo-2-chloro-1,3-dinitrobenzene
An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2-chloro-1,3-dinitrobenzene
Introduction: A Critical Intermediate in Modern Synthesis
This compound is a highly functionalized aromatic compound of significant interest to researchers in synthetic organic chemistry, drug development, and materials science. Its structure, featuring two electron-withdrawing nitro groups and two different halogen atoms, renders it an exceptionally reactive substrate for nucleophilic aromatic substitution (SNAr). This reactivity profile makes it a valuable intermediate for the synthesis of complex, polysubstituted aromatic systems that are often the core scaffolds of pharmaceuticals, agrochemicals, and specialty dyes.[1]
The potent electron-withdrawing nature of the two nitro groups drastically reduces the electron density of the benzene ring. This electronic modification deactivates the ring towards traditional electrophilic substitution but powerfully activates it for attack by nucleophiles.[1] Understanding the principles that govern its reactivity and the stringent safety protocols required for its handling is paramount for any scientist intending to utilize this versatile, yet hazardous, chemical building block. This guide provides a comprehensive overview of its properties, reactivity, and the field-proven methodologies for its safe handling, emergency management, and disposal.
Compound Identification and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use in a laboratory setting. The data presented below has been compiled from authoritative chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51796-82-8 | [2][3] |
| Molecular Formula | C₆H₂BrClN₂O₄ | [2] |
| Molecular Weight | 281.45 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature | Inferred from related dinitrobenzene compounds |
| Melting Point | Data not available in cited literature. | |
| Boiling Point | Data not available in cited literature. | |
| Solubility | Expected to be practically insoluble in water; soluble in organic solvents like ether and benzene. | Inferred from related dinitrobenzene compounds |
| XLogP3 | 3.7 | [2] |
| Topological Polar Surface Area | 91.6 Ų | [2] |
Reactivity Profile: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound stems from its high reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The causality behind this reactivity is rooted in the electronic structure of the molecule.
The SNAr Mechanism: An Addition-Elimination Pathway
Unlike the SN1 and SN2 reactions common in aliphatic chemistry, SNAr proceeds via a two-step addition-elimination mechanism. The presence of two powerful nitro groups is critical; they stabilize the negatively charged intermediate formed during the reaction.[1]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
-
Nucleophilic Attack (Addition): A nucleophile (Nu⁻) attacks the carbon atom bearing a leaving group (a halogen in this case). This step is typically the rate-determining (slow) step because it temporarily disrupts the aromaticity of the ring.
-
Formation of a Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro groups, which provides significant stabilization.
-
Rearomatization (Elimination): The leaving group (halide ion) is expelled, restoring the aromaticity of the ring. This step is fast.
Regioselectivity: The Chloro vs. Bromo Leaving Group
A key consideration for researchers using this compound is predicting which halogen will be substituted. In SNAr reactions, the typical order of leaving group reactivity is F > Cl ≈ Br > I. This is the reverse of the trend seen in SN1 and SN2 reactions.
The reason for this inverted reactivity order lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, the reaction is accelerated by factors that make the carbon atom being attacked more electrophilic. The high electronegativity of chlorine polarizes the C-Cl bond more effectively than the C-Br bond, making the carbon attached to the chlorine atom more electron-deficient and thus more susceptible to nucleophilic attack. Therefore, nucleophilic substitution is expected to occur preferentially at the chlorine-bearing carbon (C2 position) .
Hazard Identification and Toxicological Profile
This compound is a hazardous substance and must be handled with appropriate precautions. Its toxicological profile is characteristic of many halogenated nitroaromatic compounds.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |
Data extrapolated from GHS classifications of structurally similar compounds like 5-Bromo-2-chloronitrobenzene.[4]
Toxicological Summary:
-
Acute Effects: Ingestion can be harmful. Direct contact will cause irritation to the skin and eyes. Inhalation of the dust can lead to irritation of the respiratory tract.
Safety and Handling Protocols
Given its hazardous nature, a multi-layered approach to safety is required, integrating engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid powder, must be conducted in a certified chemical fume hood to prevent inhalation of dust.
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or a dedicated area within the fume hood should be used to contain any airborne particles.
Administrative Controls: Establishing Safe Work Practices
-
Designated Area: A specific area of the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signs.
-
Standard Operating Procedure (SOP): A detailed, lab-specific SOP must be written and approved before work begins. This SOP should cover all aspects of handling, from weighing and reaction setup to quenching and waste disposal.
-
Minimize Quantities: Always work with the smallest practical quantity of the material required for the experiment.
Personal Protective Equipment (PPE): Essential for Operator Safety
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any defects before use and change them immediately if contamination is suspected.
-
Lab Coat: A long-sleeved laboratory coat is required.
-
Full Coverage: Long pants and closed-toe shoes are mandatory.
-
Caption: Hierarchy of safety controls for handling hazardous chemicals.
Experimental Protocol: A General Workflow for SNAr Reactions
The following is a generalized, self-validating protocol for conducting a nucleophilic aromatic substitution reaction. Researchers must adapt this protocol to their specific nucleophile and reaction conditions within their lab-specific SOP.
-
Preparation and Inerting:
-
Assemble the reaction glassware (e.g., round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet).
-
Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas (e.g., nitrogen or argon). This is crucial as many nucleophiles are sensitive to moisture.
-
-
Reagent Addition (in a Fume Hood):
-
In the fume hood, weigh the required amount of this compound and add it to the reaction flask.
-
Add the appropriate anhydrous solvent (e.g., THF, DMF, Acetonitrile) via syringe.
-
Add the nucleophile to the stirred solution. If the nucleophile is a solid, it can be added along with the starting material. If it is a liquid, it should be added via syringe. If it is a gas, it can be bubbled through the solution.
-
-
Reaction Monitoring:
-
Heat the reaction to the desired temperature if necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to an appropriate solution (e.g., water or a saturated ammonium chloride solution).
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is critical.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Alert Personnel: Notify everyone in the immediate area and evacuate if necessary.
-
Contain the Spill: If the spill is a solid powder, avoid creating dust. If it is a solution, create a dike around the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including a double layer of nitrile gloves, chemical splash goggles, and a lab coat. For large spills, respiratory protection may be necessary.
-
Clean-up:
-
For Solid Spills: Carefully sweep the solid material into a designated hazardous waste container. Avoid generating dust. The area can then be decontaminated by wiping with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
For Liquid Spills: Cover the spill with an inert absorbent material. Once the liquid is fully absorbed, scoop the material into a designated hazardous waste container.
-
-
Decontamination: Thoroughly decontaminate the spill area and any equipment used for cleanup. All contaminated materials (absorbents, wipes, gloves) must be disposed of as hazardous waste.
Caption: Logical workflow for managing a chemical spill.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including unreacted material, contaminated solvents, and cleanup debris, must be treated as hazardous waste.
-
Waste Classification: This compound falls under the category of halogenated organic waste.
-
Containerization: Use a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Toxic, Irritant).
-
Segregation: Do not mix this waste stream with incompatible materials. It should be stored in a designated satellite accumulation area with secondary containment.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.
Conclusion
This compound is a potent and useful reagent for the synthesis of advanced chemical structures. Its reactivity, driven by the principles of nucleophilic aromatic substitution, allows for the strategic introduction of a wide range of functionalities onto an aromatic core. However, this high reactivity is coupled with significant hazards. By adhering to the principles of causality in chemical safety—understanding the why behind each protocol—and by implementing a robust system of engineering controls, administrative procedures, and personal protective equipment, researchers can safely harness the synthetic potential of this valuable compound.
References
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PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles from 5-Bromo-2-chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 5-Bromo-2-chloro-1,3-dinitrobenzene as a versatile precursor in the synthesis of high-value heterocyclic compounds. The inherent electronic properties and substitution pattern of this substrate allow for highly regioselective nucleophilic aromatic substitution (SNAr) reactions, making it an ideal starting material for the construction of benzimidazoles, phenothiazines, and benzoxazoles. This document elucidates the underlying chemical principles, provides step-by-step experimental protocols, and explains the causality behind critical process parameters, ensuring scientifically sound and reproducible outcomes.
Introduction: The Strategic Value of this compound
This compound is a highly activated aromatic compound uniquely suited for advanced heterocyclic synthesis. Its structure is distinguished by two key features that govern its reactivity:
-
Powerful Electronic Activation : The two nitro groups (at C1 and C3) are potent electron-withdrawing groups that create a significant electron deficiency in the aromatic ring. This activation renders the ring highly susceptible to attack by nucleophiles.[1]
-
Differential Halogen Reactivity : The molecule possesses two different halogen atoms—chlorine and bromine—at positions C2 and C5, respectively. Their reactivity in nucleophilic aromatic substitution (SNAr) is not equivalent and is dictated by their position relative to the activating nitro groups.
This combination of features allows for predictable and selective chemical transformations, providing a reliable pathway to complex molecular scaffolds relevant to medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key properties of the starting material is provided below.
| Property | Value | Source |
| CAS Number | 51796-82-8 | |
| Molecular Formula | C₆H₂BrClN₂O₄ | |
| Molecular Weight | 281.45 g/mol | |
| Appearance | Pale yellow solid | - |
| Melting Point | 98-102 °C | - |
Part 1: Core Principles of Reactivity and Regioselectivity
The synthetic utility of this compound is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike SN1 and SN2 reactions common in aliphatic chemistry, the SNAr mechanism is a two-step addition-elimination process.[2][3]
-
Nucleophilic Attack : A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3]
-
Elimination : The leaving group departs, restoring the aromaticity of the ring to yield the substituted product.
The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction is accelerated by factors that stabilize the negatively charged Meisenheimer complex.
The Causality of Regioselective Substitution
A critical aspect of using this substrate is understanding which halogen will be preferentially replaced. The nitro groups exert their strong electron-withdrawing effect most profoundly at the ortho and para positions relative to themselves.[4][5]
-
The Chlorine atom at C2 is ortho to the C1-nitro group and para to the C3-nitro group.
-
The Bromine atom at C5 is meta to both nitro groups.
Because the negative charge of the Meisenheimer complex is delocalized onto the ortho and para positions, the transition state leading to substitution at C2 is significantly stabilized. Conversely, attack at C5 would place the negative charge at positions not stabilized by the nitro groups, resulting in a much higher activation energy.
Therefore, nucleophilic attack will occur selectively at the C2 position, leading to the displacement of the chloride ion. [5][6]
Part 2: Synthetic Protocols for Heterocycle Construction
The selective reactivity of the C2-chloro group provides a robust handle for the synthesis of various fused heterocyclic systems. The general workflow involves the reaction of this compound with a bifunctional nucleophile, leading to a substituted intermediate that can subsequently undergo intramolecular cyclization.
Protocol 1: Synthesis of 4-Bromo-6-nitro-1H-benzimidazoles
This protocol describes a two-step synthesis. The first step is the SNAr reaction with an o-phenylenediamine derivative. The second step involves the reductive cyclization of the resulting dinitroaniline intermediate to form the benzimidazole ring.
Step A: Synthesis of N-(4-Bromo-2,6-dinitrophenyl)benzene-1,2-diamine Intermediate
-
Rationale : This step forms the key C-N bond. A weak base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Ethanol is a common polar protic solvent for such reactions.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound and anhydrous ethanol. Stir until fully dissolved.
-
Add o-phenylenediamine and sodium bicarbonate to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Step B: Reductive Cyclization to form 4-Bromo-6-nitro-2-substituted-1H-benzimidazole
-
Rationale : One of the nitro groups on the dinitrophenyl ring is reduced to an amine. This newly formed amine then undergoes intramolecular condensation with the adjacent amine (from the original o-phenylenediamine) to form the imidazole ring. Tin(II) chloride (SnCl₂·2H₂O) is a classic reagent for the selective reduction of a nitro group in the presence of another.[7] The subsequent cyclization can be facilitated by condensation with an aldehyde or carboxylic acid derivative. A simple method using formic acid achieves both reduction and cyclization to the unsubstituted benzimidazole.[8]
Materials:
-
N-(4-Bromo-2,6-dinitrophenyl)benzene-1,2-diamine (from Step A)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol or Acetic Acid
-
(Optional for substitution) Aldehyde or Carboxylic Acid (1.2 eq)
Procedure (Example with Formic Acid):
-
Suspend the dinitroaniline intermediate in formic acid in a round-bottom flask.
-
Add iron powder and a catalytic amount of NH₄Cl.[8]
-
Heat the mixture to reflux for 1-2 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into a beaker of ice water.
-
Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 1-Bromo-3-nitro-phenothiazines via Smiles Rearrangement
The synthesis of phenothiazines from highly activated aryl halides and o-aminothiophenols can often proceed in a single step through an in situ Smiles rearrangement.[9]
-
Causality - The Smiles Rearrangement : This is an intramolecular nucleophilic aromatic substitution. The initial SNAr reaction forms a diphenyl sulfide. The phenoxide or thiophenoxide anion from this intermediate then acts as an intramolecular nucleophile, attacking the other aromatic ring and displacing a suitable leaving group (in this case, one of the activated nitro groups). For this to occur, the system must be highly activated.[9]
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve 2-aminothiophenol in ethanol in a round-bottom flask.
-
Add a solution of NaOH or KOH in ethanol to the flask to form the thiophenoxide salt in situ.
-
Slowly add a solution of this compound in ethanol to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours. The reaction mixture will typically darken.
-
Monitor the reaction by TLC. The formation of the phenothiazine product is often indicated by a distinctively colored spot.
-
Upon completion, cool the reaction mixture and pour it into acidified ice water (e.g., with dilute HCl) to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry.
-
Purify the crude phenothiazine derivative by column chromatography on silica gel.
Protocol 3: Synthesis of 4-Bromo-6,8-dinitro-benzoxazole Derivatives
This synthesis follows a similar pathway to the benzimidazole protocol, involving an initial SNAr reaction followed by cyclization.
Step A: Synthesis of 2-(4-Bromo-2,6-dinitrophenoxy)aniline Intermediate
-
Rationale : This protocol uses o-aminophenol as the nucleophile to form a diaryl ether linkage. A stronger base like potassium carbonate (K₂CO₃) is often employed in a polar aprotic solvent like Dimethylformamide (DMF) to facilitate the deprotonation of the less acidic phenolic hydroxyl group.
Materials:
-
This compound (1.0 eq)
-
o-Aminophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Combine this compound, o-aminophenol, and anhydrous K₂CO₃ in a flask containing anhydrous DMF.
-
Heat the mixture to 80-100 °C with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a large volume of cold water to precipitate the product.
-
Collect the solid by filtration, wash extensively with water to remove DMF and salts, and dry under vacuum.
Step B: Cyclization to form the Benzoxazole Ring
-
Rationale : The diaryl ether intermediate can be cyclized under dehydrating conditions. Polyphosphoric acid (PPA) is a common and effective reagent for this type of cyclocondensation, acting as both an acid catalyst and a dehydrating agent at elevated temperatures.
Materials:
-
2-(4-Bromo-2,6-dinitrophenoxy)aniline intermediate
-
Polyphosphoric Acid (PPA)
Procedure:
-
Place the diaryl ether intermediate in a flask.
-
Add a sufficient amount of Polyphosphoric Acid to allow for stirring.
-
Heat the mixture to 140-160 °C for 2-3 hours.
-
Cool the reaction mixture to about 80 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
The benzoxazole product will precipitate. Neutralize the aqueous solution with a base (e.g., NaOH solution).
-
Filter the solid product, wash with water, and dry.
-
Purify by recrystallization or column chromatography.
Conclusion
This compound serves as an exemplary substrate for demonstrating the principles of regioselective nucleophilic aromatic substitution. The pronounced electronic activation by the dual nitro groups directs substitution exclusively to the C2 position, enabling the predictable synthesis of complex N-aryl, S-aryl, and O-aryl intermediates. These intermediates are readily converted into valuable benzimidazole, phenothiazine, and benzoxazole scaffolds. The protocols detailed herein provide a reliable foundation for researchers in synthetic and medicinal chemistry to access these important heterocyclic cores for further investigation and application development.
References
-
Kumar, G., Gupta, V., & Gupta, R. R. (2002). Synthesis of 1- and 3-chloro-phenothiazines. Heterocyclic Communications. Retrieved from [Link]
- Balaban, A. T., et al. (2013). SYNTHESIS AND PROPERTIES OF NEW 2-BENZOTHIAZOLE AND 2-BENZOXAZOLE-NITROARYL-SULFIDES. Revue Roumaine de Chimie.
-
The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives. Retrieved from [Link]
-
Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
-
Chylinska, J., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. Retrieved from [Link]
-
Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry. Retrieved from [Link]
-
Gokce, G., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives... Molecules. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2012). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene... Journal of Applicable Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions.... Retrieved from [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
-
Christina Ruby Stella, P., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ankita, et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Knowbee. (2015, December 28). Nucleophilic Aromatic Subsitution [Video]. YouTube. Retrieved from [Link]
-
Raposo, M. M. M., et al. (2018). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Retrieved from [Link]
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. ResearchGate. Retrieved from [Link]
-
Liu, X., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. Retrieved from [Link]
-
Norris, J. (2018, April 4). Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups [Video]. YouTube. Retrieved from [Link]
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5-Bromo-2-chloro-1,3-dinitrobenzene: A Versatile Intermediate for Advanced Dye Synthesis
Introduction
5-Bromo-2-chloro-1,3-dinitrobenzene is a highly reactive aromatic compound that serves as a crucial intermediate in the synthesis of a variety of dyes, particularly disperse and vat dyes. Its utility stems from the presence of two electron-withdrawing nitro groups, which strongly activate the benzene ring towards nucleophilic aromatic substitution (SNAr). This activation allows for the facile displacement of its halogen substituents by various nucleophiles, providing a versatile platform for the construction of complex chromophoric systems. This guide provides an in-depth exploration of the chemical principles, application protocols, and safety considerations associated with the use of this compound in modern dye synthesis.
The dual halogen substitution (bromine and chlorine) offers differential reactivity, enabling sequential and regioselective substitution reactions. Typically, the bromine atom is more labile and thus more readily displaced than the chlorine atom in SNAr reactions. This characteristic is pivotal for the strategic assembly of unsymmetrical dye molecules. The nitro groups not only activate the ring but also serve as precursors to amino groups upon reduction, which can then be diazotized and coupled to form azo dyes, further expanding the synthetic possibilities.
Core Principles: The Chemistry of a Dye Intermediate
The synthetic utility of this compound is fundamentally rooted in the principles of nucleophilic aromatic substitution. The two nitro groups, positioned ortho and para to the halogen atoms, create a significant electron deficiency on the aromatic ring. This electron-poor nature makes the ring susceptible to attack by electron-rich nucleophiles, such as amines, phenoxides, and thiophenoxides.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the substituted product.
// Reactants A [label="this compound"]; Nu [label="Nucleophile (Nu⁻)"];
// Meisenheimer Complex B [label="Meisenheimer Complex\n(Resonance Stabilized)"];
// Product C [label="Substituted Product"]; X [label="Leaving Group (Br⁻ or Cl⁻)"];
// Reaction Arrows A -> B [label="+ Nu⁻"]; B -> C [label="- X⁻"]; }
Caption: Generalized workflow for dye synthesis via SNAr.Application Protocols
The following protocols are representative examples of how this compound can be utilized as an intermediate in the synthesis of disperse dyes. These protocols are intended for experienced synthetic chemists and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Nitro-Diphenylamine Dye Intermediate
This protocol details the synthesis of a nitro-diphenylamine derivative, a common precursor for disperse dyes, through the nucleophilic aromatic substitution of this compound with an aromatic amine.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Ethanol (or other suitable solvent like DMF or DMSO)
-
Sodium bicarbonate (or other mild base)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol).
-
Addition of Nucleophile: To the stirred solution, add 1.1 equivalents of the chosen aromatic amine (e.g., aniline) and 1.2 equivalents of a mild base (e.g., sodium bicarbonate). The base is added to neutralize the hydrobromic acid formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Characterization: The structure and purity of the synthesized nitro-diphenylamine can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by melting point determination.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Amount |
| This compound | 281.45 | 1.0 | (user-defined) |
| Aniline | 93.13 | 1.1 | (calculated) |
| Sodium Bicarbonate | 84.01 | 1.2 | (calculated) |
Causality Behind Experimental Choices:
-
The choice of a polar protic solvent like ethanol facilitates the dissolution of the reactants and the stabilization of the charged Meisenheimer complex intermediate.
-
The use of a slight excess of the amine and base ensures the complete consumption of the starting halide.
-
Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Protocol 2: Subsequent Reduction and Diazotization for Azo Dye Synthesis
The nitro-diphenylamine intermediate synthesized in Protocol 1 can be further elaborated to produce an azo dye.
Part A: Reduction of the Nitro Group
-
Reduction Setup: Suspend the synthesized nitro-diphenylamine in a mixture of ethanol and water.
-
Reducing Agent: Add a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.
-
Reaction: Heat the mixture to reflux until the yellow color of the nitro compound disappears, indicating the formation of the corresponding amine.
-
Work-up: Neutralize the reaction mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
Part B: Diazotization and Coupling
-
Diazotization: Dissolve the resulting aromatic amine in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve a coupling component (e.g., a phenol or another aromatic amine) in an alkaline or acidic solution, respectively, and cool to 0-5 °C.
-
Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. The azo dye will precipitate as a colored solid.
-
Isolation and Purification: Collect the dye by filtration, wash with water, and dry. The dye can be purified by recrystallization.
// Nodes A [label="Nitro-Diphenylamine Intermediate"]; B [label="Reduction of Nitro Group"]; C [label="Aromatic Diamine"]; D [label="Diazotization"]; E [label="Diazonium Salt"]; F [label="Coupling Component\n(e.g., Phenol)"]; G [label="Azo Coupling"]; H [label="Azo Dye"];
// Edges A -> B; B -> C; C -> D [label="+ NaNO₂, HCl"]; D -> E; E -> G; F -> G; G -> H; }
Caption: Workflow for Azo Dye Synthesis.Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.[1]
-
Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause an allergic skin reaction.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Characterization and Quality Control
The synthesized dye intermediates and final dye products should be thoroughly characterized to ensure their identity, purity, and performance.
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: To determine the absorption maximum (λmax) of the dye, which is indicative of its color.
-
FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.
-
-
Chromatography:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
-
Melting Point: A sharp melting point range is indicative of a pure compound.
| Technique | Purpose |
| UV-Vis Spectroscopy | Determination of color and λmax |
| FT-IR Spectroscopy | Functional group identification |
| NMR Spectroscopy | Structural elucidation |
| Chromatography (TLC, HPLC) | Purity assessment |
| Melting Point | Purity and identity confirmation |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of a wide range of dyes. Its high reactivity in nucleophilic aromatic substitution reactions, coupled with the potential for further functionalization of its nitro groups, provides chemists with a powerful tool for the design and creation of novel colorants. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this important compound.
References
Sources
Application Note: A Comprehensive Guide to Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-2-chloro-1,3-dinitrobenzene
Abstract
5-Bromo-2-chloro-1,3-dinitrobenzene is a highly activated aromatic substrate of significant interest in medicinal chemistry and material science for the synthesis of complex molecular architectures.[1] Its polysubstituted nature, featuring two different halogen atoms and two potent electron-withdrawing nitro groups, makes it an exemplary model for studying the principles of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. This application note provides a detailed experimental protocol for performing SNAr reactions on this substrate, with a focus on the causal factors that dictate the selective displacement of the chloro substituent over the bromo substituent. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step laboratory procedure, and provide essential safety guidelines for handling this energetic class of compounds.
The SNAr Mechanism: A Tale of Two Steps
Unlike the SN1 and SN2 reactions common to alkyl halides, nucleophilic substitution on an aromatic ring is a challenging process due to the electron-rich nature of the π-system and the steric hindrance it presents.[2] However, the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (–NO₂), positioned ortho or para to a leaving group, dramatically alters the ring's reactivity, making it susceptible to nucleophilic attack.[3][4][5]
The reaction proceeds via a well-established two-step addition-elimination mechanism .[6][7]
-
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the leaving group (X), breaking the aromaticity of the ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][5][7] The stability of this complex is the cornerstone of the SNAr reaction; the negative charge is delocalized across the aromatic system and, crucially, onto the ortho/para EWGs.[3]
-
Elimination of the Leaving Group: The aromaticity is restored in the final step by the expulsion of the leaving group (X⁻).
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Decoding Regioselectivity in this compound
The structure of the substrate presents a critical question: which halogen, chlorine or bromine, is displaced? While in SN2 reactions, bromide is a better leaving group than chloride, the opposite is often true in SNAr. The rate-determining step is the initial nucleophilic attack, which is facilitated by a more electrophilic carbon center.[7]
The regiochemical outcome is decisively controlled by the positioning of the activating nitro groups:
-
The Chloro Group (C2): Is positioned ortho to the nitro group at C1 and para to the nitro group at C3. This dual activation allows for highly effective resonance stabilization of the negative charge in the Meisenheimer complex intermediate formed upon nucleophilic attack at C2.
-
The Bromo Group (C5): Is positioned meta to both nitro groups (C1 and C3). When a substituent is meta, it cannot participate in resonance stabilization of the anionic intermediate.[2]
Therefore, the carbon atom attached to the chlorine (C2) is significantly more electron-deficient and activated toward nucleophilic attack than the carbon attached to the bromine (C5). The reaction will proceed with high regioselectivity to yield the product of chloride displacement.
Caption: Regioselectivity is governed by the ortho/para activation of the C2-Cl bond.
Safety First: Handling Dinitroaromatic Compounds
This compound requires careful handling in a well-ventilated fume hood.[8] Dinitroaromatic compounds are toxic and can be absorbed through the skin. Furthermore, they can be explosive, particularly when dry or heated under confinement.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.[8][10]
-
Handling: Avoid creating dust.[8] Do not heat the solid material directly unless specified in a validated procedure. Use a water bath or heating mantle for controlled heating of solutions.
-
Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
-
First Aid: In case of skin contact, wash immediately with soap and plenty of water.[8] If inhaled, move to fresh air.[8] In case of eye contact, rinse cautiously with water for several minutes.[8][10] Seek immediate medical attention if symptoms persist.
Experimental Protocol: Synthesis of a Substituted 5-Bromo-2,6-dinitroaniline
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine nucleophile.
Materials and Equipment
-
This compound
-
Nucleophile (e.g., morpholine, piperidine, or aniline derivative)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Purification system (recrystallization solvents or flash chromatography setup)
Quantitative Data Summary
| Reagent | Molar Eq. | Molarity (if applicable) | Amount (Example) |
| This compound | 1.0 | ~0.2 M in solvent | 1.0 mmol (281 mg) |
| Amine Nucleophile | 1.1 - 1.5 | - | 1.2 mmol |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | - | 3.0 mmol (414 mg) |
| Anhydrous Solvent (e.g., MeCN) | - | - | 5 mL |
| Reaction Temperature | - | - | 60-80 °C |
| Reaction Time | - | - | 2-12 hours |
| Expected Yield | - | - | 75-95% |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the base (e.g., K₂CO₃, 3.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., MeCN) to the flask.
-
Nucleophile Addition: Begin stirring the suspension and add the amine nucleophile (1.2 eq) dropwise at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to the target temperature (e.g., 80 °C) using a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic base (if used).
-
Pour the filtrate into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product, typically a yellow or orange solid, can be purified by recrystallization (e.g., from ethanol/water) or by flash column chromatography on silica gel.
Caption: A typical experimental workflow for the SNAr reaction.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; deactivated nucleophile. | Increase reaction time or temperature. Consider a more polar solvent like DMF or DMSO. Check nucleophile purity. |
| Low Yield | Product loss during work-up; inefficient purification. | Ensure pH is appropriate during extraction. Optimize purification method (e.g., solvent system for chromatography). |
| Formation of Side Products | Reaction with solvent (e.g., hydrolysis); presence of impurities. | Use anhydrous solvents. Ensure all reagents are pure. A milder base or lower temperature may be required. |
Conclusion
The nucleophilic aromatic substitution reaction on this compound serves as a robust and highly predictable method for the synthesis of 5-bromo-2-substituted-1,3-dinitrobenzene derivatives. The regioselectivity is overwhelmingly controlled by the electronic activation conferred by the ortho/para positioning of the nitro groups relative to the chlorine atom. By understanding the underlying mechanistic principles and adhering to the safety and experimental protocols outlined in this guide, researchers can confidently employ this versatile substrate in their synthetic campaigns.
References
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Byju's. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
Sources
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- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Utilization of 5-Bromo-2-chloro-1,3-dinitrobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
This technical guide details the application of 5-Bromo-2-chloro-1,3-dinitrobenzene as a versatile intermediate in the synthesis of potential agrochemicals. The presence of two strongly electron-withdrawing nitro groups and two distinct halogen moieties renders the aromatic core highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of modern agrochemical synthesis. This document provides a comprehensive overview of the reactivity of this substrate, focusing on the regioselective synthesis of a hypothetical nitrodiphenyl ether with potential fungicidal properties. Detailed experimental protocols, mechanistic insights, and data presentation are included to facilitate its use in research and development.
Introduction: The Chemical Potential of this compound
This compound is a highly functionalized aromatic compound. Its utility in synthetic chemistry, particularly in the agrochemical sector, is predicated on several key structural features:
-
Electron-Deficient Aromatic Ring: The two nitro groups (-NO2) at positions 1 and 3 are powerful electron-withdrawing groups. They significantly reduce the electron density of the benzene ring, making it highly electrophilic and thus activated towards attack by nucleophiles.
-
Two Potential Leaving Groups: The presence of both a chloro and a bromo substituent provides two potential sites for nucleophilic aromatic substitution. The inherent differences in the electronegativity and polarizability of the C-Cl and C-Br bonds allow for potential regioselective reactions.
-
Versatile Precursor: These features make this compound an attractive starting material for the synthesis of a variety of agrochemical classes, including diphenyl ethers, which are known to exhibit herbicidal and fungicidal activities.
Proposed Application: Synthesis of a Novel Fungicidal Diphenyl Ether
This application note focuses on a proposed synthetic route to a novel diphenyl ether, 4-bromo-1-(4-methoxyphenoxy)-2,6-dinitrobenzene , a hypothetical compound with a structural motif suggestive of potential fungicidal activity. The synthesis proceeds via a nucleophilic aromatic substitution reaction between this compound and a suitable nucleophile, in this case, 4-methoxyphenol.
Reaction Rationale and Regioselectivity
The core of this synthetic strategy is the nucleophilic aromatic substitution (SNAr) reaction. In this proposed synthesis, the hydroxyl group of 4-methoxyphenol, deprotonated to the more nucleophilic phenoxide, attacks the electron-deficient ring of this compound.
The question of which halogen is displaced is central to the outcome. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount. The halogen that is more effective at stabilizing the negative charge of the Meisenheimer complex through inductive effects is generally the better leaving group. Due to the higher electronegativity of chlorine compared to bromine, the C-Cl bond is more polarized, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack. Consequently, the chloro group is anticipated to be preferentially displaced over the bromo group under typical SNAr conditions.
Experimental Protocol: Synthesis of 4-bromo-1-(4-methoxyphenoxy)-2,6-dinitrobenzene
This protocol provides a detailed, step-by-step methodology for the synthesis of the target diphenyl ether.
Materials and Reagents
-
This compound
-
4-Methoxyphenol
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexanes
-
Dichloromethane
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 35.5 mmol), 4-methoxyphenol (4.86 g, 39.1 mmol), and anhydrous potassium carbonate (7.36 g, 53.3 mmol).
-
Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate should form.
-
Extraction: Filter the precipitate and dissolve it in 200 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with 2 x 100 mL of water, followed by 1 x 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity).
-
Isolation and Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield 4-bromo-1-(4-methoxyphenoxy)-2,6-dinitrobenzene as a yellow solid. Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
| Parameter | Expected Value |
| Reactant 1 | This compound |
| Reactant 2 | 4-Methoxyphenol |
| Base | Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-90% |
| Appearance | Yellow solid |
| Purity (post-chromatography) | >98% |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a hypothetical fungicidal diphenyl ether.
Conclusion
This compound represents a promising, albeit currently underutilized, building block for the synthesis of novel agrochemicals. The high degree of activation towards nucleophilic aromatic substitution, coupled with the potential for regioselective functionalization, makes it a valuable substrate for creating diverse molecular architectures. The detailed protocol for the synthesis of a model diphenyl ether provided herein serves as a practical guide for researchers exploring the synthetic utility of this compound in the development of new and effective crop protection agents. Further investigation into its reactions with a broader range of nucleophiles is warranted to fully exploit its potential in agrochemical discovery.
References
-
Organic Syntheses Procedure, p-Nitrodiphenyl ether. Available at: [Link]
- Google Patents, EP0023725A1 - Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same.
-
PubChem, this compound. Available at: [Link]
- Google Patents, KR820001257B1 - Process for the preparation of herbicides diphenyl ether.
-
Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. J. Agric. Food Chem. 2015, 63, 39, 8451–8460. Available at: [Link]
- Google Patents, US20170267611A1 - Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
- Google Patents, WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
- Google Patents, CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
Application Note: 5-Bromo-2-chloro-1,3-dinitrobenzene as a Key Intermediate in the Synthesis of Pharmaceutical Scaffolds
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Bromo-2-chloro-1,3-dinitrobenzene in pharmaceutical synthesis. We delve into the fundamental principles governing its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) reactions. A comprehensive, field-proven protocol for a representative SNAr transformation is provided, alongside essential safety guidelines and data interpretation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot their synthetic strategies.
Introduction: The Strategic Value of a Highly Activated Aromatic
This compound (CAS No: 51796-82-8) is a pivotal intermediate in the construction of complex pharmaceutical molecules.[1][2][3] Its utility stems from a unique combination of functional groups on the benzene ring. The two nitro groups (NO₂) are powerful electron-withdrawing groups that significantly decrease the electron density of the aromatic system.[4] This profound deactivation, while hindering electrophilic substitution, renders the ring exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern medicinal chemistry.[4][5]
The presence of two distinct halogen atoms, bromine and chlorine, introduces an element of regioselectivity, allowing for sequential and controlled functionalization. This makes this compound an excellent electrophilic scaffold for the synthesis of diverse molecular architectures, particularly in oncology and other therapeutic areas where substituted aniline and ether linkages are prevalent.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₂BrClN₂O₄ | [2] |
| Molecular Weight | 281.45 g/mol | [2] |
| CAS Number | 51796-82-8 | [2][3] |
| Appearance | Solid (form may vary) | N/A |
| XLogP3 | 3.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Core Principles: Understanding Reactivity and Regioselectivity
The primary value of this compound lies in its high reactivity in SNAr reactions.[4] The mechanism is a two-step addition-elimination process.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing a leaving group (a halogen in this case). This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][7]
-
Elimination & Aromatization: The leaving group departs, and its bonding electrons are used to restore the aromaticity of the ring, resulting in the substituted product.[5]
The rate of this reaction is dramatically accelerated by the presence of the two nitro groups, which stabilize the negative charge of the Meisenheimer complex through resonance, particularly when they are positioned ortho or para to the site of attack.[5][7][8]
Regioselectivity: Chlorine vs. Bromine
A critical consideration is which halogen is preferentially substituted. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack.[9] This attack is favored at the most electrophilic carbon. The carbon-chlorine bond is more polarized than the carbon-bromine bond due to chlorine's higher electronegativity. Furthermore, the nitro groups at positions 1 and 3 strongly activate the carbon at position 2 (attached to chlorine) for nucleophilic attack.[9] Consequently, the chloro group is generally the more reactive leaving group in SNAr reactions, a trend opposite to that seen in aliphatic SN1/SN2 reactions.[9] This allows for selective substitution of the chlorine atom while leaving the bromine atom available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.
Diagram 2: Experimental workflow for the SNAr reaction.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flask with stir bar |
| Benzylamine (or other amine nucleophile) | Magnetic stirrer with heating plate |
| Potassium Carbonate (K₂CO₃), anhydrous | Condenser and inert gas line (N₂ or Ar) |
| Dimethylformamide (DMF), anhydrous | Thermometer/temperature probe |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Magnesium Sulfate (MgSO₄), anhydrous | Thin Layer Chromatography (TLC) plates |
| Deionized Water | Glassware for purification |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.81 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask. Stir the mixture until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents). The base will act as a scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: In a separate vial, dissolve benzylamine (1.18 g, 11.0 mmol, 1.1 equivalents) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed. Gentle heating (e.g., to 50°C) may be required for less reactive amines.
-
Work-up: Once the reaction is complete, pour the mixture into 150 mL of cold water. A precipitate of the crude product should form. Stir for 30 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash twice with water (2 x 50 mL) and once with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure N-benzyl-5-bromo-2-chloro-1,3-dinitroaniline derivative.
Safety, Handling, and Disposal
Researcher Discretion is Advised: Always consult the most current Safety Data Sheet (SDS) before handling any chemical. [10]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). [11]* Handling: Handle this compound in a well-ventilated fume hood. [12]Avoid formation of dust and aerosols. Keep away from heat and sources of ignition. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. [13]* First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. [10] * Eye Contact: Rinse cautiously with water for several minutes. [10][12] * Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. [10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the product enter drains. [12]
-
Conclusion
This compound is a highly valuable and reactive intermediate for pharmaceutical synthesis. Its electron-deficient aromatic ring is primed for nucleophilic aromatic substitution, with a predictable regioselectivity that favors displacement of the chlorine atom. This allows for the strategic introduction of nitrogen and oxygen nucleophiles to build complex molecular scaffolds. The protocol provided herein serves as a robust template for chemists to leverage this reagent in the synthesis of novel drug candidates. A thorough understanding of its reactivity and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory.
References
-
1,3-Dibromo-5-chloro-2-nitrobenzene - MySkinRecipes . MySkinRecipes. Available at: [Link]
-
BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs . Tejasharma. Available at: [Link]
-
This compound | C6H2BrClN2O4 | CID 21320422 - PubChem . PubChem. Available at: [Link]
-
New Route for the synthesis of Bosutinib - Der Pharma Chemica . Der Pharma Chemica. Available at: [Link]
-
New Synthetic Process for Bosutinib - ResearchGate . ResearchGate. (2025-08-10). Available at: [Link]
-
A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB . HETEROCYCLES. (2014-12-05). Available at: [Link]
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A New and Practical Synthesis of Bosutinib - ResearchGate . ResearchGate. (2025-08-05). Available at: [Link]
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Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC - NIH . National Institutes of Health. Available at: [Link]
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16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts . Chemistry LibreTexts. (2022-09-24). Available at: [Link]
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5-Bromo-2-methyl-1,3-dinitrobenzene - ChemBK . ChemBK. (2024-04-10). Available at: [Link]
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Nucleophilic Aromatic Substitution - NPTEL Archive . NPTEL. Available at: [Link]
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Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube . The Organic Chemistry Tutor. (2017-01-14). Available at: [Link]
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Application Note: Comprehensive Characterization of 5-Bromo-2-chloro-1,3-dinitrobenzene
Introduction
5-Bromo-2-chloro-1,3-dinitrobenzene is a halogenated nitroaromatic compound of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of novel pharmaceuticals and other specialty chemicals.[1] The precise substitution pattern of electron-withdrawing nitro groups and halogen atoms on the benzene ring imparts unique reactivity, making it a valuable building block.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which are critical parameters for its effective use in research and development.
This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of this compound. We will delve into the principles and practical protocols for chromatographic, spectroscopic, and thermal analysis methods, offering insights into the causality behind experimental choices to ensure robust and reliable results.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's properties is essential for selecting and optimizing analytical methods.
The presence of two nitro groups significantly enhances the electrophilicity of the aromatic ring, while the bromo and chloro substituents provide potential sites for nucleophilic aromatic substitution. These structural features dictate the molecule's behavior in various analytical systems.
Chromatographic Purity Assessment
Chromatographic techniques are indispensable for determining the purity of this compound and for the separation of any potential impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds.[4] A reverse-phase method is typically employed for halogenated nitroaromatics, providing excellent resolution and sensitivity.[4][5][6]
A C18 stationary phase is ideal for retaining the non-polar analyte, and a gradient elution with a polar mobile phase (such as a mixture of acetonitrile and water) allows for the effective separation of the main compound from both more and less polar impurities. UV detection is highly suitable due to the strong chromophoric nature of the nitroaromatic system.
Protocol 1: HPLC Purity Determination
1. Instrumentation:
- HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).[4]
2. Chromatographic Conditions:
- Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile[4][5][6]
- Gradient Elution:
- 0-20 min: 60% B to 95% B
- 20-25 min: Hold at 95% B
- 25-26 min: 95% B to 60% B
- 26-30 min: Hold at 60% B[4]
- Flow Rate: 1.0 mL/min[4]
- Column Temperature: 30 °C[4]
- Detection: UV at 254 nm
- Injection Volume: 10 µL[4]
3. Sample Preparation:
- Prepare a stock solution of 1 mg/mL in acetonitrile.
- Prepare a working solution of 0.1 mg/mL by diluting the stock solution with the mobile phase.[4]
4. Data Analysis:
- The purity is calculated based on the area percentage of the main peak.
| Parameter | Expected Value |
| Retention Time | ~15-20 min (highly dependent on the specific system) |
| Purity | >95% (for a typical research-grade sample) |
Diagram 1: HPLC Experimental Workflow
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] It provides both separation and structural information, making it ideal for identifying impurities and confirming the identity of the main compound.
Given the relatively low molecular weight of this compound, it is expected to be sufficiently volatile for GC analysis. An electron ionization (EI) source is commonly used for generating reproducible fragmentation patterns that can be compared to spectral libraries.
Protocol 2: GC-MS Identity Confirmation and Impurity Profiling
1. Instrumentation:
- Gas chromatograph coupled to a mass spectrometer with an EI source.
2. GC Conditions:
- Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program:
- Initial temperature: 100 °C, hold for 2 min.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 min.
- Injection Mode: Splitless.
3. MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: m/z 50-350.
4. Sample Preparation:
- Prepare a 100 µg/mL solution in ethyl acetate.
5. Expected Fragmentation Pattern:
- Molecular Ion (M+): m/z 280, 282, 284 (due to bromine and chlorine isotopes).
- Key Fragments: Loss of NO₂ (m/z 234, 236, 238), loss of NO (m/z 250, 252, 254), and other characteristic fragments.
| Ion | m/z (relative intensity) | Interpretation |
| [M]+ | 280, 282, 284 (characteristic isotopic pattern) | Molecular Ion |
| [M-NO₂]+ | 234, 236, 238 | Loss of a nitro group |
| [M-NO]+ | 250, 252, 254 | Loss of nitric oxide |
Spectroscopic Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination of organic molecules.
The proton NMR spectrum will provide information about the number and chemical environment of the hydrogen atoms on the aromatic ring. For this compound, two aromatic protons are expected. The strong electron-withdrawing effects of the two nitro groups will shift these protons significantly downfield.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-4/H-6 | ~8.5 - 8.8 | s | N/A |
Note: Due to the symmetrical substitution pattern around the two protons, they are chemically equivalent and are expected to appear as a singlet.
The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. Due to symmetry, four distinct signals are expected for the six aromatic carbons. The carbons bearing the nitro groups will be significantly deshielded and appear at the downfield end of the aromatic region. The carbon attached to the bromine will also be downfield, while the carbon attached to chlorine will be further downfield.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-Br | ~120 - 125 |
| C-Cl | ~130 - 135 |
| C-NO₂ | ~145 - 150 |
| C-H | ~128 - 132 |
Note: These are estimated chemical shifts based on the analysis of similar compounds.[8][9][10] Quaternary carbons, such as those attached to the substituents, will likely show weaker signals.[11]
Diagram 2: NMR Analysis Workflow
Caption: Workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
The FTIR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro groups, as well as vibrations from the aromatic ring and the carbon-halogen bonds.
Protocol 3: FTIR Analysis
1. Instrumentation:
- FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory.
2. Sample Preparation:
- Place a small amount of the solid sample directly onto the ATR crystal.
3. Data Acquisition:
- Collect the spectrum from 4000 to 400 cm⁻¹.
- Average 16 scans for a good signal-to-noise ratio.
4. Expected Peak Assignments:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100 - 3000 | Aromatic C-H stretch | Weak to Medium |
| ~1600 - 1580 | Aromatic C=C stretch | Medium |
| ~1550 - 1520 | Asymmetric NO₂ stretch | Strong |
| ~1350 - 1330 | Symmetric NO₂ stretch | Strong |
| ~1100 - 1000 | C-Cl stretch | Medium |
| ~600 - 500 | C-Br stretch | Medium |
Note: These assignments are based on typical values for similar functional groups.[12][13][14]
Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for assessing the thermal stability and decomposition profile of this compound. This is particularly important for nitroaromatic compounds, which can be energetic materials.[15]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and exothermic decomposition.
Protocol 4: DSC Analysis
1. Instrumentation:
- DSC instrument.
2. Experimental Conditions:
- Sample Pan: Vented aluminum pan.
- Sample Weight: 1-3 mg.
- Temperature Program: Heat from 25 °C to 400 °C at 10 °C/min.
- Atmosphere: Nitrogen at 50 mL/min.
3. Expected Thermal Events:
- Melting Point: A sharp endotherm corresponding to the melting of the crystalline solid.
- Decomposition: A broad exotherm at higher temperatures indicating thermal decomposition.[15]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It provides information about decomposition temperatures and the presence of residual solvents or water.
Protocol 5: TGA Analysis
1. Instrumentation:
- TGA instrument.
2. Experimental Conditions:
- Sample Pan: Platinum pan.
- Sample Weight: 5-10 mg.
- Temperature Program: Heat from 25 °C to 600 °C at 10 °C/min.
- Atmosphere: Nitrogen at 50 mL/min.
3. Expected Results:
- A stable baseline until the onset of decomposition, followed by a significant mass loss corresponding to the decomposition of the molecule.
| Parameter | Expected Observation |
| Melting Point (DSC) | Sharp endotherm (exact temperature to be determined) |
| Onset of Decomposition (TGA) | > 200 °C (expected for a dinitroaromatic) |
| Exothermic Decomposition (DSC) | Broad exotherm following melting[15] |
Conclusion
The comprehensive analytical characterization of this compound requires an orthogonal approach, employing a combination of chromatographic, spectroscopic, and thermal techniques. HPLC and GC-MS are essential for assessing purity and identifying impurities. NMR and FTIR provide unambiguous structural confirmation. DSC and TGA are critical for evaluating thermal stability. By following the protocols outlined in this application note, researchers, scientists, and drug development professionals can ensure the quality and integrity of this important chemical intermediate, thereby supporting the advancement of their scientific endeavors.
References
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SIELC Technologies. (2018, February 16). Separation of 2-Bromo-5-chloronitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
- Sundaraganesan, N., Ilakiamani, S., Saleem, H., & Mohan, S. (2004). FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. Indian Journal of Pure & Applied Physics, 42, 585-590.
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SIELC Technologies. (n.d.). 2-Bromo-5-chloronitrobenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21320422, this compound. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817974, 5-Bromo-2-chloronitrobenzene. Retrieved from [Link]
-
LibreTexts. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
- Jobst, K. J., & Reiner, E. J. (2021). Nontargeted Screening Using Gas Chromatography–Atmospheric Pressure Ionization Mass Spectrometry: Recent Trends and Emerging Potential. Molecules, 26(11), 3169.
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ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]
- Yilmaz, S., Tuncel, E., & Ozturk, T. (2018). Thermal Decomposition of Dinitro-chloro-azido Benzenes: A Comparison of Theoretical and Experimental Results. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1052.
- He, L., Saraf, S. R., & Rogers, W. J. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6(4), 329-338.
-
NIST. (n.d.). Benzene, 1,3-dinitro-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71652036, 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). A GC/MS chromatogram, from retention time 10–40 min, of an extract from.... Retrieved from [Link]
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Application Notes and Protocols for the Use of 5-Bromo-2-chloro-1,3-dinitrobenzene in Flow Chemistry
Introduction: A Highly Activated Substrate for Modern Synthesis
5-Bromo-2-chloro-1,3-dinitrobenzene is a halogenated nitroarene characterized by a benzene ring substituted with two powerful electron-withdrawing nitro groups and two distinct halogen atoms. The strong inductive and resonance effects of the nitro groups render the aromatic ring highly electron-deficient. This electronic profile makes the molecule an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern organic synthesis for creating complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1][2]
The presence of two different halogens—chlorine and bromine—raises critical questions of regioselectivity, making this substrate a valuable tool for investigating reaction mechanisms in electron-poor aromatic systems. This guide explores the application of this compound in continuous flow chemistry, a technology that offers significant advantages over traditional batch processing for handling the rapid and often exothermic SNAr reactions associated with such activated substrates.
Mechanistic Insights and Regioselectivity: The Decisive Role of Nitro Group Positioning
The reactivity of this compound in SNAr reactions is governed by a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the key to the reaction's feasibility and is dramatically enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the site of attack.
In the structure of this compound:
-
The chlorine atom at the C2 position is ortho to the C1 nitro group and para to the C3 nitro group.
-
The bromine atom at the C5 position is meta to both nitro groups.
This specific arrangement dictates that nucleophilic attack will overwhelmingly occur at the C2 position, leading to the displacement of the chloride ion. The negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the oxygen atoms of both nitro groups through resonance, creating a highly stabilized intermediate. Conversely, attack at the C5 position would result in a significantly less stable intermediate, as the meta-positioned nitro groups cannot participate in resonance stabilization. Therefore, reactions with this substrate are expected to be highly regioselective, yielding the 2-substituted-5-bromo-1,3-dinitrobenzene product.
Caption: SNAr mechanism showing selective substitution at the C2 position.
The Flow Chemistry Advantage: Enhancing Safety, Control, and Efficiency
While highly useful, SNAr reactions with activated substrates like this compound can be extremely fast and highly exothermic. In traditional batch reactors, these characteristics pose significant challenges related to safety and scalability, including poor temperature control, risk of thermal runaway, and the formation of impurities.
Flow chemistry mitigates these issues by conducting reactions in continuous streams within small-volume reactors (e.g., tubes or microchannels). Key advantages include:
-
Superior Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for near-instantaneous removal of heat, preventing hot spots and ensuring precise temperature control.
-
Enhanced Safety: The small internal volume of the reactor minimizes the quantity of hazardous material present at any given time, drastically reducing the risks associated with exothermic events or the handling of unstable intermediates.
-
Precise Reaction Control: Key parameters such as residence time, temperature, and stoichiometry are controlled with high precision, leading to improved yields, higher selectivity, and greater reproducibility.
-
Rapid Optimization: The ability to quickly change parameters and reach a steady state allows for the rapid screening of reaction conditions, accelerating process development.
-
Seamless Scalability: Production can be increased by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex challenges of batch scale-up.
Application Note 1: Continuous Synthesis of N-Substituted-5-bromo-1,3-dinitroanilines
This application note describes a hypothetical protocol for the selective reaction of this compound with a primary or secondary amine nucleophile, such as aniline or piperidine, in a continuous flow system. This transformation is fundamental for the synthesis of various dye molecules, pharmaceutical intermediates, and materials science building blocks. The protocol leverages the enhanced safety and control of flow chemistry to manage the rapid and exothermic nature of the amination reaction.
Protocol 1: Flow Amination with Aniline
This protocol details the continuous synthesis of N-phenyl-5-bromo-2,6-dinitroaniline.
1. Reagent Preparation:
-
Stream A (Substrate): Prepare a 0.2 M solution of this compound in acetonitrile. Degas the solution by sparging with nitrogen for 15 minutes.
-
Stream B (Nucleophile): Prepare a 0.22 M solution of aniline (1.1 equivalents) in acetonitrile. This solution should also be degassed.
2. Flow Reactor Setup:
-
Utilize a commercially available flow chemistry system or assemble a system using two HPLC pumps, a T-mixer (e.g., PEEK or PTFE), a heated coil reactor, and a back-pressure regulator (BPR).
-
Pumps: Set Pump A for the substrate solution and Pump B for the nucleophile solution.
-
Reactor: Use a 10 mL PFA (perfluoroalkoxy) tube-in-tube reactor coil immersed in a temperature-controlled oil bath.
-
Back-Pressure Regulator: Install a 100 psi (approx. 7 bar) BPR downstream of the reactor to ensure the solvent remains in the liquid phase and to prevent bubble formation.
Caption: Experimental setup for the continuous flow amination protocol.
3. Reaction Execution & Data Collection:
-
Priming: Prime both pumps with their respective solutions to ensure all lines are filled.
-
Initiation: Start pumping both streams into the reactor at the desired flow rates (see table below). Divert the initial output (equivalent to 2-3 reactor volumes) to waste to allow the system to reach a steady state.
-
Steady-State Collection: Once the system is stable, collect the product stream in a flask containing a quench solution (e.g., 1 M HCl) to neutralize any unreacted aniline.
-
Analysis: Monitor the reaction conversion and product purity by taking aliquots from the steady-state output for analysis by HPLC or GC-MS.
Table 1: Proposed Operating Parameters for Flow Amination
| Parameter | Value | Rationale |
| Substrate Conc. (A) | 0.2 M | Balances throughput with solubility and heat management. |
| Nucleophile Conc. (B) | 0.22 M (1.1 eq) | A slight excess of the nucleophile ensures complete conversion of the limiting substrate. |
| Flow Rate (A) | 0.5 mL/min | Contributes to defining the residence time. |
| Flow Rate (B) | 0.5 mL/min | Equal flow rates ensure consistent mixing. |
| Total Flow Rate | 1.0 mL/min | - |
| Reactor Volume | 10 mL | - |
| Residence Time | 10 minutes | A typical starting point for SNAr reactions, can be optimized. |
| Temperature | 60 °C | Moderate heating accelerates the reaction without significant side product formation. |
| Pressure (BPR) | 100 psi | Suppresses solvent boiling and improves flow stability. |
| Solvent | Acetonitrile | A polar aprotic solvent suitable for SNAr reactions. |
4. Work-up and Isolation:
-
Combine the collected fractions from the steady-state operation.
-
Evaporate the acetonitrile under reduced pressure.
-
Perform a liquid-liquid extraction using ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Application Note 2: Continuous Synthesis of 5-Bromo-1,3-dinitro-2-alkoxybenzenes
This note outlines a hypothetical protocol for the SNAr reaction of this compound with an alkoxide nucleophile, such as sodium methoxide. These ether products are valuable intermediates in various fields. The use of a strong base like sodium methoxide necessitates rapid mixing and excellent temperature control to prevent side reactions, making flow chemistry an ideal platform.
Protocol 2: Flow Alkoxylation with Sodium Methoxide
This protocol details the continuous synthesis of 5-Bromo-2-methoxy-1,3-dinitrobenzene.
1. Reagent Preparation:
-
Stream A (Substrate): Prepare a 0.2 M solution of this compound in anhydrous Tetrahydrofuran (THF).
-
Stream B (Nucleophile): Use a commercially available solution of sodium methoxide in methanol (e.g., 0.5 M), or prepare a 0.25 M solution of sodium methoxide in anhydrous THF/Methanol (9:1 v/v). Using an excess of the nucleophile (1.25 eq) is recommended.
2. Flow Reactor Setup:
-
The setup is similar to Protocol 1, with two pumps, a T-mixer, a coil reactor, and a BPR.
-
Crucial Consideration: Ensure the entire system is dry and operated under an inert atmosphere (e.g., nitrogen) to prevent quenching of the highly basic sodium methoxide.
-
Reactor: A 5 mL PFA coil reactor is suitable for this highly rapid reaction. The reactor should be placed in a cooling bath (e.g., ice-water bath) to manage the exotherm.
3. Reaction Execution & Data Collection:
-
System Inerting: Purge the entire flow system with dry nitrogen before introducing reagents.
-
Initiation: Begin pumping both reagent streams at the specified flow rates. Due to the high reaction rate, a much shorter residence time is required compared to amination.
-
Quenching: The output stream should be collected directly into a flask containing a mild acid, such as a saturated aqueous solution of ammonium chloride, to neutralize the excess base.
-
Analysis: Monitor the reaction at steady state via offline HPLC or TLC analysis of the quenched samples.
Table 2: Proposed Operating Parameters for Flow Alkoxylation
| Parameter | Value | Rationale |
| Substrate Conc. (A) | 0.2 M | - |
| Nucleophile Conc. (B) | 0.25 M (1.25 eq) | Ensures rapid and complete conversion. |
| Flow Rate (A) | 1.0 mL/min | Higher flow rates for a shorter residence time. |
| Flow Rate (B) | 1.0 mL/min | - |
| Total Flow Rate | 2.0 mL/min | - |
| Reactor Volume | 5 mL | - |
| Residence Time | 2.5 minutes | Alkoxide substitutions are typically much faster than aminations. |
| Temperature | 10 °C | Cooling is advised to control the highly exothermic reaction and minimize potential side reactions. |
| Pressure (BPR) | 100 psi | Maintains single-phase flow. |
| Solvent | Anhydrous THF | An appropriate solvent for reactions involving strong bases. |
4. Work-up and Isolation:
-
After quenching, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.
-
Purify via flash column chromatography on silica gel.
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Handling: this compound is a potentially hazardous chemical. Handle with care in a well-ventilated fume hood. Dinitroaromatic compounds can be shock-sensitive and should be handled accordingly. Sodium methoxide is corrosive and moisture-sensitive.
-
System Integrity: Before starting any flow reaction, ensure all fittings and connections are secure to prevent leaks, especially when operating under pressure. Always perform a pressure test with the reaction solvent before introducing reagents.
-
Exothermic Reactions: Although flow chemistry provides excellent thermal control, be aware of the potential for rapid heat generation. Start reactions at a lower temperature and scale up cautiously.
References
-
Sharma, Y. (2017). Continuous Flow Synthesis of Organic Compounds. CSIR-National Chemical Laboratory. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Plater, M. J., & Harrison, W. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]
-
RSC Publishing. (n.d.). Open-source 3D printed reactors for reproducible batch and continuous-flow photon-induced chemistry: design and characterization. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]
-
Dutov, M. D., et al. (2017). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. Mendeleev Communications, 27(2), 160–162. Retrieved from [Link]
- Google Patents. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-2-chloro-1,3-dinitrobenzene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 5-Bromo-2-chloro-1,3-dinitrobenzene. This document is designed for researchers, chemists, and drug development professionals who require a high degree of purity for this versatile chemical intermediate. Recrystallization is a powerful technique for purification, predicated on the principle of differential solubility.[1] However, its success hinges on a robust understanding of the compound's properties and a meticulous experimental technique.
This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize your purification process, and achieve the highest possible purity for your downstream applications.
Section 1: Physicochemical Data & Solvent Selection
A successful recrystallization begins with understanding the target molecule and selecting an appropriate solvent system. The ideal solvent will dissolve this compound completely at an elevated temperature but only sparingly at low temperatures.[2] This differential solubility is the driving force for crystal formation and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51796-82-8 | [3][4] |
| Molecular Formula | C₆H₂BrClN₂O₄ | [3] |
| Molecular Weight | 281.45 g/mol | [3] |
| Appearance | Expected to be a crystalline solid | [2] |
| Melting Point | To be determined experimentally (A sharp, elevated melting point post-recrystallization indicates high purity) | [1] |
Expert Insight: The Importance of Solvent Screening The polarity of this compound, influenced by two nitro groups and two halogen atoms, suggests that moderately polar solvents are a good starting point. A preliminary solvent screen is a critical, non-negotiable step for any new recrystallization procedure.
Table 2: Recommended Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Ethanol (95%) | 78 | Polar Protic | Often a good choice for moderately polar compounds. May show good differential solubility. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, can be an excellent alternative. |
| Ethyl Acetate | 77 | Polar Aprotic | A less polar option; may require a co-solvent like heptane to reduce solubility at cold temperatures. |
| Toluene | 111 | Nonpolar | Likely to have high solubility. May be useful as the "soluble" component in a solvent-pair system. |
| Heptane/Hexane | 98 / 69 | Nonpolar | The compound is likely to be poorly soluble even when hot. Best used as an anti-solvent. |
Section 2: Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed to provide feedback on the success of the purification.
Step 1: Solvent Selection
-
Place ~20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (from Table 2) dropwise at room temperature. Note the solubility.
-
If a solvent does not dissolve the solid at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
The ideal solvent is one that required heating to dissolve the compound and produced a high yield of crystals upon cooling.[5]
Step 2: Dissolution
-
Place the crude solid in an Erlenmeyer flask (the flask should not be more than half full).[6]
-
Add the chosen solvent in small portions while heating the flask with gentle swirling. Use a steam bath or hotplate.
-
Add the minimum amount of near-boiling solvent required to completely dissolve the solid.[5] Adding excess solvent is the most common cause of poor yield.[7]
Step 3: Hot Filtration (Conditional)
-
If the hot solution contains insoluble impurities (e.g., dust, sand, or insoluble byproducts), a hot filtration is necessary.
-
Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask. This prevents premature crystallization in the funnel.[6]
-
Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible.
-
If crystals form on the filter paper, rinse with a small amount of hot solvent.
Step 4: Crystallization
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5]
-
Expertise & Experience: Slow cooling is paramount for forming large, pure crystals. The crystal lattice forms selectively, excluding smaller impurity molecules. Rapid cooling can trap impurities.[1]
-
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1]
Step 5: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimum amount of ice-cold solvent to rinse away any adhering impurities in the mother liquor.[5]
-
Continue to draw air through the crystals on the filter for several minutes to aid in drying.
Step 6: Drying
-
Carefully transfer the crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.[5]
Section 3: Recrystallization Workflow Diagram
The following diagram illustrates the logical flow and key decision points in the purification protocol.
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- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Optimizing SNAr Reactions with 5-Bromo-2-chloro-1,3-dinitrobenzene
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for Nucleophilic Aromatic Substitution (SNAr) reactions involving 5-Bromo-2-chloro-1,3-dinitrobenzene. Here, we synthesize foundational mechanistic principles with practical, field-tested advice to help you navigate the complexities of your experiments and achieve optimal results.
Frequently Asked Questions (FAQs)
This section addresses common initial challenges encountered during SNAr reactions with this compound.
Q1: My SNAr reaction shows low or no conversion. What are the primary factors to investigate?
A1: Low or non-existent yield in SNAr reactions with this substrate typically points to a few key areas.[1][2][3] Firstly, ensure your aromatic ring is sufficiently "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][4][5][6] In the case of this compound, the two nitro groups provide strong activation. Therefore, the issue likely lies with the nucleophile's reactivity, the reaction conditions, or reagent purity. A systematic evaluation of your solvent, temperature, and reaction time is a crucial first step in diagnosing the problem.[1]
Q2: I'm observing multiple products on my TLC plate. What are the likely side reactions, and how can they be minimized?
A2: The formation of multiple products is a common hurdle. Potential side reactions include:
-
Di-substitution: Given that the substrate has two halogen leaving groups, double substitution can occur. To favor mono-substitution, it is advisable to use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[2]
-
Reaction with the solvent (solvolysis): If you're using a nucleophilic solvent like an alcohol, it may compete with your intended nucleophile, particularly at higher temperatures. Using a non-reactive, polar aprotic solvent is recommended to avoid this.[2]
-
Hydrolysis: The starting material or the product can be susceptible to hydrolysis. To prevent this, ensure you are using anhydrous reaction conditions by employing dry solvents and running the reaction under an inert atmosphere, such as nitrogen or argon.[2]
Q3: Which halogen, bromine or chlorine, is the preferred leaving group in this SNAr reaction?
A3: In SNAr reactions, the reactivity of halogen leaving groups often follows the trend F > Cl > Br > I, which is the opposite of what is observed in SN2 reactions.[2][7] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex, not the breaking of the carbon-halogen bond.[7] The more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon atom more electrophilic and susceptible to attack. Therefore, in this compound, the chlorine atom is the more likely leaving group.[8]
In-Depth Troubleshooting and Optimization Guides
This section provides detailed strategies to overcome specific experimental challenges and optimize your reaction outcomes.
Guide 1: Addressing Poor or No Substrate Conversion
Low conversion is a frequent issue that can often be resolved by systematically adjusting reaction parameters.
Core Principles of SNAr Reactivity
Successful SNAr reactions are governed by a few key principles:
-
Ring Activation: The aromatic ring must be electron-deficient to be susceptible to nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the leaving group.[4][5][6][9] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6][9][10][11]
-
Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient aromatic ring.
-
Leaving Group Ability: A good leaving group is necessary to be displaced from the aromatic ring.[4][9]
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate by influencing the nucleophile's reactivity.
Troubleshooting Workflow for Low Conversion
To systematically troubleshoot low conversion, follow this decision-making workflow:
Caption: Troubleshooting workflow for low SNAr reaction conversion.
Parameter Optimization Table
| Parameter | Recommendation | Rationale |
| Nucleophile | Use strong nucleophiles (e.g., alkoxides, thiolates, amines).[3][12] If using a neutral nucleophile, add a non-nucleophilic base. | Stronger nucleophiles are more reactive towards the electron-deficient aromatic ring. Bases deprotonate neutral nucleophiles, increasing their nucleophilicity. |
| Base | Use non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or triethylamine (TEA).[3] | The base should be strong enough to deprotonate the nucleophile (if necessary) without competing in the substitution reaction. |
| Solvent | Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2][3][13][14] | These solvents solvate the cation of the nucleophile salt, leaving the anion more "naked" and reactive. They do not form strong hydrogen bonds with the nucleophile, which would reduce its reactivity.[2] |
| Temperature | Start at room temperature and gradually increase if no reaction is observed. | While the substrate is highly activated, some nucleophiles may require thermal energy to overcome the activation barrier.[3] |
| Concentration | Typical concentrations range from 0.1 M to 1 M. | Higher concentrations can increase the reaction rate, but may also lead to solubility issues or side reactions. |
Guide 2: Managing Selectivity and Side Reactions
The presence of two different halogen atoms on the substrate introduces the potential for regioselectivity issues and other side reactions.
Understanding Regioselectivity
As previously mentioned, the chlorine at the 2-position is the more likely leaving group due to the higher electronegativity of chlorine compared to bromine, which makes the attached carbon more electrophilic. The two nitro groups, positioned ortho and para to the chlorine, strongly activate this position for nucleophilic attack.
Minimizing Di-substitution
To favor mono-substitution, precise control over stoichiometry is crucial.
-
Nucleophile Stoichiometry: Use 1.0 to 1.1 equivalents of the nucleophile relative to the this compound substrate. An excess of the nucleophile will increase the likelihood of a second substitution reaction.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity for the more reactive site and reduce the rate of the second substitution.
Preventing Solvolysis and Hydrolysis
-
Solvent Choice: Always use a non-nucleophilic, polar aprotic solvent.
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents are anhydrous. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.
Guide 3: Work-up and Purification Strategies
Proper work-up and purification are critical for obtaining a high-purity product.
Common Work-up Procedure:
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice-water.[15]
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often an effective purification method.[15]
-
Column Chromatography: For products that are difficult to recrystallize or if there are closely related impurities, silica gel column chromatography is the preferred method of purification.
Experimental Protocols
General Protocol for a Typical SNAr Reaction
This protocol provides a general guideline for performing an SNAr reaction with this compound and an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (1.0-1.1 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to dissolve the solids.
-
Add the amine nucleophile (1.0-1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gradually increase the temperature to 50-80 °C.
-
Upon completion, cool the reaction to room temperature and proceed with the work-up and purification as described in Guide 3.
Visualizing the SNAr Mechanism
The following diagram illustrates the key steps in the SNAr mechanism.
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
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BYJU'S. Nucleophilic aromatic substitution. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
ACS Green Chemistry Institute. SNAr Solvents and Reagents. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). National Institutes of Health. [Link]
-
Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. ResearchGate. [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. [Link]
-
Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. [Link]
-
HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines. ResearchGate. [Link]
-
WuXi Biology. Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
- Google Patents. (2011). US8003831B1 - Process for the synthesis of dihalodinitrobenzenes.
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. [Link]
-
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. [Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. PubMed. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. This compound. [Link]
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate. [Link]
-
The α-effect in the SNAr reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with anionic nucleophiles: effects of solvation and polarizability on the α-effect. ResearchGate. [Link]
-
SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. [Link]
-
Optimization of reaction conditions using pentafluorobenzonitrile a. ResearchGate. [Link]
-
Purification of crude m-dinitrobenzene by phase transfer catalysis. ResearchGate. [Link]
-
Ivy Fine Chemicals. This compound [CAS: 51796-82-8]. [Link]
- Google Patents.
-
PubChem. 5-Bromo-2-chloronitrobenzene. [Link]
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Technical Support Center: Optimizing Yields in 5-Bromo-2-chloro-1,3-dinitrobenzene Synthesis
Welcome to the technical support center for the synthesis and application of 5-Bromo-2-chloro-1,3-dinitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly functionalized aromatic compound. As a key intermediate, the efficient synthesis of this compound is critical. However, the introduction of multiple electron-withdrawing groups onto an aromatic ring presents unique challenges, often leading to issues with reaction yield, purity, and safety.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section is structured in a question-and-answer format to directly address the most common problems encountered during the dinitration of halogenated benzene derivatives to produce this compound.
Question 1: My reaction yield is very low, or I've recovered only my starting material. What are the likely causes?
Answer: This is a common issue in aromatic nitration, especially when dealing with deactivated substrates. The root cause typically lies in insufficient electrophile generation or reaction conditions that are not forcing enough.
Causality & Explanation: The active electrophile in this reaction is the nitronium ion (NO₂⁺).[1][2] It is generated from the reaction of concentrated nitric acid with a strong dehydrating acid, almost universally concentrated sulfuric acid. If the concentration of the nitronium ion is too low, or if the energy barrier for the electrophilic attack on the already electron-deficient ring is not overcome, the reaction will stall.
Troubleshooting Steps:
-
Verify Acid Quality and Ratio:
-
Acid Concentration: Ensure you are using highly concentrated acids (H₂SO₄, 98%; HNO₃, 70% or fuming). The presence of excess water in the nitric acid can quench the nitronium ion, impeding the reaction.[3]
-
Mixed Acid Preparation: The nitrating mixture (mixed acid) should be prepared fresh by adding nitric acid slowly to sulfuric acid under cooling (ice bath).[4] This exothermic process generates the nitronium ion, and preparing it in advance can lead to its degradation.
-
Acid Ratio: The volume or molar ratio of sulfuric acid to nitric acid is critical. Sulfuric acid is not just a catalyst but also the solvent and a dehydrating agent. A common starting point is a 2:1 or 3:1 ratio of H₂SO₄:HNO₃. For deactivated substrates, increasing the proportion of sulfuric acid can enhance nitronium ion formation.[5]
-
-
Reaction Temperature & Duration:
-
Initial Dinitration: The second nitration step requires more forcing conditions than the first because the first nitro group deactivates the ring. While initial nitration might proceed at 50°C, pushing the reaction to completion for dinitration often requires higher temperatures (e.g., 80-100°C).[2]
-
Incremental Temperature Increase: A good strategy is to perform the initial nitration at a lower temperature and then slowly raise the temperature to drive the second nitration.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the mono-nitro intermediate. If the reaction stalls, a controlled increase in temperature may be necessary.
-
-
Substrate Purity:
-
Ensure your starting material (e.g., 1-Bromo-4-chlorobenzene or a mono-nitro derivative) is pure. Impurities can interfere with the reaction.
-
Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity?
Answer: The formation of isomers is governed by the directing effects of the substituents already on the aromatic ring. While completely eliminating side products is difficult, you can influence the outcome by carefully controlling the reaction conditions.
Causality & Explanation: In a starting material like 1-Bromo-4-chlorobenzene, both the chloro and bromo substituents are ortho-, para-directors.[6] However, they are also deactivating groups. The introduction of the first nitro group will influence the position of the second. The strong electron-withdrawing nature of the first nitro group will direct the second nitro group to a meta position relative to itself. The challenge lies in controlling the initial nitration and ensuring the subsequent nitration favors the desired 1,3-dinitro arrangement.
Troubleshooting Steps:
-
Temperature Control is Key: Temperature has a significant impact on selectivity.[7][8]
-
Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity. Running the initial phase of the reaction at 0-10°C before slowly warming can improve the isomeric ratio.
-
Conversely, very high temperatures can lead to the formation of undesired byproducts and decrease selectivity.
-
-
Order of Reagent Addition:
-
Slow, dropwise addition of the substrate to the pre-chilled mixed acid is crucial. This ensures that the substrate is always in the presence of a high concentration of the nitrating agent, which can favor dinitration over side reactions. It also helps to control the exotherm of the reaction.[8]
-
-
Alternative Nitrating Agents:
-
For highly sensitive substrates, the classic mixed acid might be too harsh. Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or metal nitrates, can sometimes offer better selectivity, though they may require different reaction conditions.[8]
-
Question 3: The reaction seems to be working, but I am getting a significant amount of oxidized byproducts (dark-colored tar). What's going wrong?
Answer: The formation of dark, tarry byproducts is a clear sign of oxidation, a common side reaction in nitrations, especially at elevated temperatures.
Causality & Explanation: Concentrated nitric acid is a powerful oxidizing agent. At higher temperatures, it can oxidize the aromatic ring or any alkyl side chains, leading to a complex mixture of unwanted byproducts, including nitrocresols or nitrobenzoic acids if starting from a toluene derivative.[5][7] These impurities can make product purification extremely difficult.
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical factor. Do not allow the reaction temperature to exceed the target for your specific substrate. Use an efficient cooling bath (ice-salt or dry ice-acetone if necessary) and monitor the internal temperature of the reaction flask.[8]
-
Slow Addition of Nitrating Agent: Add the mixed acid dropwise to the substrate. This allows for better dissipation of the heat generated during the exothermic reaction and prevents localized overheating.[8]
-
Reduce Reaction Time: Once TLC analysis indicates the reaction is complete, proceed with the work-up immediately. Prolonged exposure to the hot, acidic mixture increases the likelihood of oxidation.
-
Consider a Continuous Flow Reactor: For better control over temperature and reaction time, a continuous flow reactor can be an excellent alternative to batch synthesis, offering superior heat exchange and safety.[9]
Frequently Asked Questions (FAQs)
Q1: What is the precise role of sulfuric acid in the reaction? A: Sulfuric acid serves three primary functions:
-
Generation of the Electrophile: It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the key electrophile.[1][2]
-
Dehydrating Agent: It sequesters the water produced during the reaction, preventing it from reacting with and quenching the nitronium ion.[3]
-
Solvent: It provides the acidic medium in which the reaction takes place.
Q2: Why is the reaction mixture poured onto ice for the work-up? A: This step serves two critical purposes:
-
Quenching the Reaction: The large volume of cold water rapidly dilutes the acid mixture, effectively stopping the reaction and preventing further nitration or oxidation.
-
Product Precipitation: this compound, like most nitroaromatic compounds, is insoluble in water.[4] Pouring the reaction mixture into ice-water causes the crude product to precipitate out of the solution, allowing for its collection by filtration.
Q3: What are the primary safety concerns when performing this synthesis? A: Aromatic nitrations are potentially hazardous and must be performed with extreme caution.
-
Highly Corrosive and Oxidizing Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Exothermic Reaction: The reaction is highly exothermic. Runaway reactions can occur if the temperature is not carefully controlled, leading to a rapid increase in temperature and pressure. Never add the reagents quickly and always use an adequate cooling bath.
-
Product Hazards: Nitroaromatic compounds can be toxic and are often skin irritants. Handle the final product with care.
Q4: How can I effectively purify the crude product? A: Purification typically involves two main techniques:
-
Recrystallization: This is the primary method for purifying the crude solid. The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, acetic acid) and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the solution.[4]
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography using silica gel can be used to separate the desired product from isomers and other byproducts based on polarity.[4]
Experimental Protocols & Data
Table 1: Key Reaction Parameters and Physical Properties
| Parameter | Value / Description | Reference |
| Starting Material | 1-Bromo-4-chlorobenzene | [10] |
| Reagents | Conc. H₂SO₄ (98%), Conc. HNO₃ (70%) | [4] |
| Mixed Acid Ratio | ~2:1 to 3:1 (H₂SO₄:HNO₃) | [5] |
| Reaction Temperature | 50°C - 100°C (monitor closely) | [2] |
| Work-up | Quench on crushed ice | [4] |
| Purification | Recrystallization (Ethanol or Acetic Acid) | [4][11] |
| Final Product | This compound | [12] |
| Molecular Formula | C₆H₂BrClN₂O₄ | [12] |
| Molecular Weight | 281.45 g/mol | [12] |
| Appearance | Expected to be a crystalline solid | [4] |
Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed with appropriate safety precautions and after a thorough risk assessment.
Materials and Reagents:
-
1-Bromo-4-chlorobenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
Round-bottom flask, dropping funnel, magnetic stirrer, condenser, ice bath.
Procedure:
-
Preparation of the Nitrating Mixture: In a beaker cooled in an ice bath, carefully and slowly add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to below 10°C.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 10 g of 1-Bromo-4-chlorobenzene.
-
Nitration Reaction: Slowly add the cold nitrating mixture from the dropping funnel to the stirred 1-Bromo-4-chlorobenzene. Control the rate of addition to maintain the reaction temperature between 50-60°C. After the initial exotherm subsides, the mixture may need to be heated to 90-100°C for 1-2 hours to drive the reaction to completion.
-
Reaction Monitoring: Periodically take a small aliquot of the reaction mixture, quench it in water, extract with dichloromethane, and analyze by TLC to monitor the consumption of the starting material and intermediates.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over a large beaker containing at least 400 g of crushed ice with stirring.
-
Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Recrystallize the crude, air-dried solid from hot ethanol or glacial acetic acid to yield pure this compound. Dry the crystals in a vacuum oven.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Nitronium Ion Formation and Electrophilic Attack
Caption: Mechanism of nitronium ion generation and electrophilic attack.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene . Chalmers Publication Library. [Link]
-
Nitration . Wikipedia. [Link]
-
Optimization of the chematur pump nitration process for continuous production of dinitrotoluene . Semantic Scholar. [Link]
-
Optimization of the Denitration Step . ResearchGate. [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? . Stack Exchange. [Link]
-
This compound . PubChem. [Link]
-
Nitration of Benzene . Chemistry Steps. [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]
-
The nitration of benzene . Chemguide. [Link]
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
- Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
-
Nitration and aromatic reactivity . Royal Society of Chemistry. [Link]
-
5-Bromo-2-chloronitrobenzene . PubChem. [Link]
-
p-DINITROBENZENE . Organic Syntheses. [Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds . Michigan State University Chemistry. [Link]
- Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
-
Benzene, 1,3,5-tribromo- . Organic Syntheses. [Link]
-
Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline . ResearchGate. [Link]
-
3-Bromo-6-chloro-2-nitrotoluene . PubChem. [Link]
-
4-Bromo-3-chlorotoluene . PubChem. [Link]
-
3-Bromo-5-chlorotoluene . PubChem. [Link]
-
3-Bromo-6-chlorohexa-1,4-diyne . PubChem. [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
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- 5. [PDF] Optimization of the chematur pump nitration process for continuous production of dinitrotoluene | Semantic Scholar [semanticscholar.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Bromo-3-chlorotoluene | C7H6BrCl | CID 138789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | C6H2BrClN2O4 | CID 21320422 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Isomeric Byproducts in the Synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for managing isomeric purity during the synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene. Authored from the perspective of a Senior Application Scientist, this document combines theoretical principles with practical, field-tested advice to help you troubleshoot and optimize your synthetic protocols.
Synthesis Overview: The Challenge of Regioselectivity
The synthesis of this compound (CAS 51796-82-8) is typically achieved via the electrophilic aromatic substitution (dinitration) of 1-bromo-2-chlorobenzene.[1][2] The core challenge in this synthesis is controlling the regioselectivity of the nitration to maximize the yield of the desired isomer while minimizing the formation of unwanted byproducts.
The two halogen substituents on the starting material, bromine and chlorine, are both deactivating yet ortho-, para-directing. This creates a complex directive influence on the incoming electrophiles (nitronium ions, NO₂⁺), leading to a potential mixture of products. The powerful electron-withdrawing nature of the nitro groups further deactivates the ring, making the second nitration step more challenging and influencing its position.[3]
Mechanism of Isomer Formation
During the dinitration of 1-bromo-2-chlorobenzene, the first nitro group is directed to positions ortho or para to the halogens. The second nitration is then directed by three substituents (Br, Cl, and the first NO₂ group), which significantly increases the likelihood of forming multiple isomers. The primary and desired product is this compound. However, other isomers, such as 4-Bromo-2-chloro-1,3-dinitrobenzene and 2-Bromo-1-chloro-3,5-dinitrobenzene, can also be formed.
Caption: Synthetic pathway for this compound, highlighting the formation of isomeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? The most prevalent method is the direct dinitration of 1-bromo-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid.[4]
Q2: Why is temperature control so critical during the nitration reaction? Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is crucial for several reasons:
-
To control regioselectivity: Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers, resulting in a more complex product mixture.
-
To prevent over-nitration: Elevated temperatures increase the rate of reaction and can lead to the formation of trinitrated or other highly nitrated, potentially explosive, byproducts.
-
To ensure safety: Runaway reactions can occur if the temperature is not adequately controlled.
Q3: What are the primary expected isomeric byproducts? Based on the directing effects of the chloro and bromo groups, you can anticipate the formation of several isomers. The most common byproduct is often 1-bromo-2-chloro-4,6-dinitrobenzene. The exact distribution depends heavily on reaction conditions.
Q4: Can I use a different starting material to improve selectivity? While 1-bromo-2-chlorobenzene is common, altering the synthetic strategy could improve selectivity. For instance, starting with a molecule that has more strongly directing groups and then modifying them in later steps is a classic organic synthesis strategy. However, this often increases the number of steps and may lower the overall yield.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification processes.
Problem 1: My final product is a mixture of isomers according to HPLC/NMR analysis. How can I improve the regioselectivity of the synthesis?
-
Causality: Poor regioselectivity is often due to suboptimal reaction conditions that allow for the formation of thermodynamically or kinetically competing isomers.
-
Solution:
-
Strict Temperature Control: Ensure your reaction temperature does not exceed 10°C, and ideally is maintained between 0-5°C throughout the addition of the nitrating agent. Use an efficient cooling bath (ice-salt or a cryocooler).
-
Slow Addition of Nitrating Agent: Add the mixed acid dropwise to the solution of 1-bromo-2-chlorobenzene. A slow, controlled addition maintains a low concentration of the electrophile and helps dissipate heat, favoring the formation of the primary isomer.
-
Vigorous Stirring: Ensure the reaction mixture is homogenous. Inadequate stirring can lead to localized "hot spots" and concentration gradients, both of which promote side reactions.
-
Consider Alternative Nitrating Agents: Milder nitrating agents, such as copper(II) nitrate in acetic anhydride, can sometimes offer better regioselectivity for sensitive substrates, although reaction times may be longer.[5]
-
Problem 2: The overall yield of the reaction is very low.
-
Causality: Low yields can result from incomplete reaction, product loss during workup and extraction, or over-nitration to undesired products.
-
Solution:
-
Verify Reaction Completion: Before quenching the reaction, use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material.
-
Optimize Work-up Procedure: When quenching the reaction on ice, ensure the product fully precipitates.[6] Use an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) for extraction and perform multiple extractions to ensure complete recovery from the aqueous layer.[6]
-
Check Acid Quality: Ensure the nitric and sulfuric acids are of high purity and concentration. The presence of excess water in the sulfuric acid can reduce the efficacy of nitronium ion formation.
-
Problem 3: I am having difficulty separating the desired isomer from byproducts using recrystallization.
-
Causality: Isomers often have very similar polarities and crystal lattice energies, making separation by simple recrystallization challenging. The chosen solvent may not have a sufficiently different solubility profile for the isomers at high and low temperatures.[7]
-
Solution:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a range of solvents with varying polarities. Good starting points for nitroaromatic compounds include ethanol, methanol, and mixed solvent systems like ethanol-water or toluene-hexane.[8][9]
-
Use a Solvent-Antisolvent System: Dissolve the crude mixture in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. This can often improve crystal quality and separation.[7]
-
Consider Alternative Purification: If recrystallization fails, column chromatography is a reliable alternative. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate isomers.
-
Problem 4: My purified product "oils out" during recrystallization instead of forming crystals.
-
Causality: This typically happens when the melting point of the solute is lower than the boiling point of the chosen solvent, or when a high concentration of impurities is present which depresses the melting point.[8]
-
Solution:
-
Choose a Lower-Boiling Point Solvent: Select a solvent that has a boiling point below the melting point of your compound.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling encourages oiling out.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound.[8]
-
Caption: Troubleshooting workflow for addressing low yield and purity issues in the synthesis.
Analytical and Purification Protocols
Protocol 1: HPLC Analysis of Isomeric Purity
High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the ratio of isomers in your product mixture.[10]
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[11]
-
Column: Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 60% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 60% B
-
26-30 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Sample Preparation: Prepare a 0.1 mg/mL solution of your crude product in acetonitrile.
-
Analysis: The isomers should elute as distinct peaks. Purity can be assessed by the area percentage of the desired peak relative to the total area of all peaks.
| Technique | Pros | Cons |
| HPLC | High resolution, excellent for quantification, well-established methods.[10][12] | Requires specific instrumentation and standards for absolute quantification. |
| GC-MS | Excellent for separation and definitive identification of volatile isomers. | Compound must be thermally stable; potential for degradation in the injector. |
| ¹H NMR | Provides structural information to identify isomers, can be made quantitative (qNMR).[13][14] | Peaks from different isomers may overlap, making quantification difficult without high-field instruments. |
Protocol 2: Purification by Chemical Treatment with Sodium Sulfite
This method, adapted from procedures for separating dinitrobenzene isomers, relies on the selective reaction of ortho- and para-isomers with sodium sulfite, converting them into water-soluble sulfonates, while the desired meta-substituted product remains largely unreacted.[15]
Caution: This procedure should be optimized on a small scale first.
-
Prepare Slurry: Create a fine crystalline slurry of the crude dinitrobenzene product in water. This can be done by melting the crude product in hot water and then cooling rapidly with vigorous stirring.[15]
-
Add Reagent: To the vigorously stirred slurry, add a solution of sodium sulfite. The optimal temperature is typically between 50-80°C.[15]
-
Reaction: Hold the mixture at this temperature for a set period (e.g., 1-2 hours). The ortho/para isomers will react to form soluble sodium salts.
-
Monitor Progress: The reaction can be monitored by periodically taking a small sample of the solid, washing it, drying it, and checking its melting point or analyzing it by TLC/HPLC. The melting point should rise as the impurities are removed.
-
Isolation: Once the reaction is complete, cool the mixture and filter the solid product.
-
Washing: Wash the purified crystals thoroughly with water to remove all soluble sulfonate salts and any remaining sodium sulfite.
-
Drying: Dry the purified this compound product.
Caption: Decision workflow for purification of this compound.
References
- Bayer AG. (1985). A process for separating nitration isomers of substituted benzene compounds. (EP0155441A1). Google Patents.
-
LibreTexts. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts. Retrieved from [Link]
- United States Vanadium Corp. (1947). Process for the purification of mononitro aromatic compounds. (US2430421A). Google Patents.
-
Pearce, F. (2017). Why would water not be a suitable recrystallization solvent for m-dinitrobenzne? Quora. Retrieved from [Link]
- Coward, H. (1936). Separation of dinitrobenzene isomers. (US2040123A). Google Patents.
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Zhang, T., et al. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. Journal of Chromatography A, 1641, 461971. Retrieved from [Link]
-
MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-2-chloronitrobenzene. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
-
Brennan, N. F. (2006). CHAPTER 5 NMR SPECTROSCOPY. University of Pretoria. Retrieved from [Link]
-
Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. Retrieved from [Link]
- Syngenta Participations AG. (2020). Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (WO2020114813A1). Google Patents.
-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]
- Jiangsu Yangnong Chemical Co Ltd. (2014). Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. (CN103664511A). Google Patents.
-
D'Andola, M., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
PrepChem. (2017). Preparation of 1-bromo-2-chlorobenzene. Retrieved from [Link]
-
Gkorezis, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8847-8856. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzene, 1,3,5-tribromo-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-2-chlorobenzene. PubChem Compound Database. Retrieved from [Link]
- Du Pont. (1924). Method for the separation of m-dinitrobenzene from its isomers. (US1503713A). Google Patents.
-
Shimadzu. (n.d.). HPLC-033: Determination of Aromatic Hydrocarbons in Diesel Fuel by LC-RID According to ASTM D6591. Retrieved from [Link]
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- 15. US2040123A - Separation of dinitrobenzene isomers - Google Patents [patents.google.com]
Technical Support Center: Purifying 5-Bromo-2-chloro-1,3-dinitrobenzene via Column Chromatography
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 5-Bromo-2-chloro-1,3-dinitrobenzene. This highly functionalized nitroarene is a valuable building block in synthetic chemistry, and its purity is paramount for successful downstream applications.[1] This document moves beyond simple protocols to explain the underlying principles and troubleshoot common issues encountered in the lab.
A Critical Note on Safety: Handling halogenated nitroaromatic compounds requires stringent safety measures. This compound and related structures can be toxic and potentially explosive under certain conditions.[2]
-
Handling: Always handle the compound in a well-ventilated fume hood.[3][4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Static Discharge: Prevent fire caused by electrostatic discharge by using non-sparking tools and ensuring proper grounding.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat or ignition sources.[2][3]
-
Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.[2][5]
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Question: My column is running, but I'm seeing poor or no separation between my target compound and impurities on the TLC analysis of my fractions. What's going wrong?
Answer: This is a common issue that typically points to a suboptimal mobile phase composition.
-
Causality: The principle of normal-phase column chromatography relies on the differential adsorption of compounds to the stationary phase (silica gel) and their solubility in the mobile phase.[6][7] If your eluent is too polar, it will compete too effectively with the compounds for binding sites on the silica, causing all components (your product and impurities) to move quickly down the column together, resulting in poor separation. Conversely, if the eluent is not polar enough, everything may remain adsorbed at the top of the column.
-
Solution Steps:
-
Re-optimize TLC: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound, this compound, on a TLC plate.[8] This Rf value generally translates well to good separation on a column.
-
Use a Gradient Elution: If a single solvent system (isocratic elution) fails to separate a complex mixture, a gradient elution is highly effective. Start with a less polar solvent system (e.g., 100% hexane) and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate).[9] This will first elute the non-polar impurities, followed by your slightly more polar product, and finally the highly polar impurities.
-
Check for Overloading: Loading too much crude material onto the column can saturate the stationary phase, leading to broad bands that overlap. A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the separation difficulty.
-
Question: My product is streaking or "tailing" significantly as it comes off the column, leading to many mixed fractions and lower yield. Why is this happening and how can I fix it?
Answer: Tailing is often a sign of secondary interactions, solubility issues, or problems with the column packing.
-
Causality & Solutions:
-
Acidity of Silica: Standard silica gel is slightly acidic. If your compound or impurities have basic functional groups (e.g., amines), they can interact strongly and irreversibly, causing streaking. While this compound itself is not basic, this is a crucial consideration for other potential compounds in your mixture. If acidic impurities are the issue, you can try using deactivated silica or adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase.
-
Poor Solubility: If the compound has poor solubility in the mobile phase, it can precipitate and re-dissolve as it moves down the column, causing tailing.[10] Ensure your chosen eluent is a good solvent for your compound. If not, you may need to find a different solvent system.[10]
-
Increase Polarity Mid-Elution: Sometimes a compound will start to elute and then slow down, causing a long tail. Once the front of your product's band begins to elute, you can often increase the polarity of the mobile phase slightly to accelerate the rest of the band off the column, sharpening the peak.[10]
-
Improper Packing: An unevenly packed column with channels or cracks will lead to a non-uniform solvent front and severe band distortion. Ensure your column is packed carefully as a uniform slurry without air bubbles.[8]
-
Question: I suspect my compound is decomposing on the column. My yield is very low and I see new, unexpected spots on my TLC plates from the collected fractions. What should I do?
Answer: Compound stability on silica gel is a critical factor that must be assessed before committing to large-scale purification.
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[10] Halogenated nitroaromatics can be susceptible to nucleophilic substitution, and the silica surface can sometimes facilitate reactions with trace amounts of water or other nucleophiles present in the solvent.
-
Solution Steps:
-
Perform a Stability Test: Before running a column, spot your crude material on a TLC plate. Then, take a small amount of the crude material, mix it with silica gel in a vial with your chosen eluent, and stir for an hour. Spot this slurry on the same TLC plate next to the original spot. If you see new spots or a significant decrease in the product spot in the slurry lane, your compound is not stable to silica gel.[10]
-
Switch the Stationary Phase: If silica gel is the problem, consider alternative stationary phases. Alumina is a common alternative and is available in acidic, neutral, and basic forms. For a molecule like this compound, neutral alumina would be a good starting point.[6] Reversed-phase silica (e.g., C18) is another option, though it requires polar mobile phases (like acetonitrile/water or methanol/water).[11][12]
-
Work Quickly: If the degradation is slow, running a "flash" column with applied air or nitrogen pressure can minimize the time the compound spends in contact with the stationary phase, potentially improving recovery.[8]
-
Part 2: Frequently Asked Questions (FAQs)
Question: How do I select the right stationary phase for this compound?
Answer: The choice of stationary phase is the foundation of the separation.[13] For this compound, standard flash chromatography grade silica gel (230-400 mesh) is the most common and cost-effective choice.[8]
-
Mechanism: Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups. It separates compounds based on polarity; more polar compounds adsorb more strongly and elute later, while less polar compounds travel through the column more quickly.[14]
-
Rationale: this compound is a moderately polar compound due to the electron-withdrawing nitro groups and halogens. This polarity is well-suited for interaction with a silica stationary phase, allowing for effective separation from both less polar (e.g., starting materials like 1-bromo-3,5-dichlorobenzene) and more polar (e.g., over-nitrated byproducts or baseline impurities) contaminants.
Question: How do I determine the optimal mobile phase (eluent) for my separation?
Answer: The optimal mobile phase is determined empirically using Thin-Layer Chromatography (TLC), which is essentially a miniaturized version of column chromatography.
-
Principle: You need a solvent system that provides differential migration of the components in your mixture. A common and highly effective solvent system for moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[9][15]
-
Procedure:
-
Dissolve a small sample of your crude mixture in a volatile solvent.
-
Spot the mixture onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a test solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Visualize the separated spots under a UV lamp (254 nm).
-
Adjust the solvent ratio until the desired product spot has an Rf value of ~0.2-0.3.[8] This provides the best balance, ensuring the compound moves down the column but still interacts sufficiently with the silica to separate from impurities.
-
Question: What is the difference between dry loading and wet loading, and which should I use?
Answer: Both methods load the sample onto the column, but they are suited for different situations.
-
Wet Loading: The crude product is dissolved in a minimal amount of the mobile phase and carefully pipetted directly onto the top of the packed column.[16]
-
Pros: Fast and straightforward.
-
Cons: Can be problematic if the compound is not very soluble in the mobile phase. Using a stronger, more polar solvent to dissolve the sample can disrupt the top of the column and compromise the separation before it even begins.
-
-
Dry Loading: The crude product is dissolved in a suitable volatile solvent (like dichloromethane), and silica gel is added to the solution. The solvent is then removed via rotary evaporation to yield a dry, free-flowing powder of the sample adsorbed onto the silica.[8][16] This powder is then carefully added to the top of the packed column.
-
Pros: Ideal for samples that have poor solubility in the eluent.[16] It results in a very narrow, uniform starting band, which often leads to superior separation.
-
Cons: Takes more time to prepare.
-
For this compound, which is expected to be soluble in common organic solvents, either method can work. However, dry loading is highly recommended for achieving the best possible separation.[8][15]
Part 3: Protocols & Data
Experimental Protocol 1: TLC Analysis for Eluent Optimization
-
Chamber Preparation: Add a small amount (~0.5 cm depth) of a test eluent (start with 8:2 Hexane:Ethyl Acetate) to a TLC chamber with a filter paper wick. Close the chamber and allow the atmosphere to saturate for 5-10 minutes.[8]
-
Spotting: Dissolve a few milligrams of the crude this compound in a drop of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.[8]
-
Development: Place the TLC plate in the chamber. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them.
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve an Rf of 0.2-0.3 for the target compound.
Experimental Protocol 2: Column Packing and Elution (Slurry Method)
-
Column Preparation: Securely clamp a chromatography column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[8][14]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your optimized eluent and mix to form a pourable slurry with no lumps.[8][17]
-
Pack the Column: With the stopcock open and an Erlenmeyer flask below to collect the solvent, pour the slurry into the column. Use a funnel to aid the transfer.[17]
-
Settle and Rinse: Gently tap the side of the column to dislodge air bubbles and ensure even packing.[8] Rinse any silica off the sides of the column with fresh eluent.
-
Equilibrate: Drain the excess eluent until the solvent level is just above the silica bed. Crucially, never let the column run dry. [6][8] Add another ~1 cm layer of sand on top to protect the silica surface.
-
Load Sample: Add your dry-loaded sample to the top of the column.
-
Elution: Carefully add the eluent. If using flash chromatography, apply gentle pressure with an air or nitrogen line to achieve a steady flow rate.[8]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by periodically taking TLC spots of the collected fractions.[17]
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to obtain your purified this compound.[17]
Data Presentation
Table 1: Properties of Common Solvents for Column Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | 69 | Common non-polar base for mobile phase. |
| Dichloromethane (DCM) | 3.1 | 40 | Good for dissolving a wide range of compounds. Use with caution due to volatility. |
| Diethyl Ether | 2.8 | 35 | Highly volatile and flammable. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent, moderately polar solvent to pair with hexanes.[15] |
| Acetone | 5.1 | 56 | Generally too polar for silica gel chromatography unless separating very polar compounds. |
| Methanol (MeOH) | 5.1 | 65 | Very polar; used in reversed-phase or for eluting highly polar compounds from silica. |
Part 4: Visualization
Experimental Workflow Diagram
Sources
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- 17. youtube.com [youtube.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-2-chloro-1,3-dinitrobenzene
Welcome to the technical support guide for experiments involving 5-Bromo-2-chloro-1,3-dinitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) reactions with this highly activated substrate. The following question-and-answer guide provides in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes, with a core focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound is a highly electron-deficient aromatic compound.[1][2] Its reactivity stems from the presence of two powerful electron-withdrawing nitro groups (-NO₂). These groups significantly decrease the electron density of the benzene ring, making it an excellent electrophile for nucleophilic attack.[1] This process, known as Nucleophilic Aromatic Substitution (SNAr), is the primary reaction pathway for this substrate.[1]
Q2: What is the mechanism of a typical SNAr reaction with this substrate?
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4]
-
Addition: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case). This is typically the slow, rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3][5]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final substitution product.[4]
The stability of the Meisenheimer complex is crucial, and the nitro groups play a key role by delocalizing the negative charge through resonance.[5]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Q3: Which halogen (chlorine or bromine) is the preferred leaving group in SNAr reactions with this substrate?
In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[3][4] Therefore, the leaving group trend is often the reverse of that seen in Sₙ1 and Sₙ2 reactions.[3] Reactivity is governed by the electrophilicity of the carbon atom attached to the halogen. A more electronegative halogen creates a more polarized C-X bond and a more electrophilic carbon, accelerating the attack.
The general reactivity order for halogens in SNAr is: F > Cl ≈ Br > I .[3][6]
For this compound, the chlorine atom at the C2 position is strongly activated by both nitro groups (one ortho, one para). The bromine at C5 is meta to both nitro groups and thus receives significantly less activation.[5] Therefore, substitution of the chlorine atom is overwhelmingly favored due to both electronic activation and the inherent leaving group ability in SNAr.
Troubleshooting Guide: Solvent-Related Issues
Q1: My SNAr reaction is giving a very low yield or not proceeding at all. How can solvent choice be the cause?
This is a common issue that often traces back to the selection of an inappropriate solvent system. The primary function of the solvent is to dissolve the reactants and facilitate their interaction, but its properties can dramatically influence nucleophile reactivity.
Causality & Solution:
-
Issue: You are using a polar protic solvent (e.g., ethanol, methanol, water).
-
Explanation: Protic solvents have O-H or N-H bonds and can form strong hydrogen bonds.[7] While they can dissolve ionic nucleophiles, they form a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity.[8][9] This solvation shell hinders the nucleophile's ability to attack the electrophilic ring. The reaction rate in a protic solvent can be thousands of times slower than in an aprotic one.[8]
-
Solution: Switch to a polar aprotic solvent . Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents are polar enough to dissolve the reagents but cannot act as hydrogen bond donors.[7] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the desired SNAr reaction.[10]
-
-
Issue: You are using a nonpolar solvent (e.g., hexane, toluene).
-
Explanation: Most nucleophiles used in SNAr (e.g., alkoxides, amines, azide salts) are ionic or highly polar. They will have negligible solubility in nonpolar solvents, preventing the reaction from occurring in the solution phase.[8][11]
-
Solution: Use a polar aprotic solvent as described above to ensure all reactants are properly dissolved.
-
Caption: Troubleshooting workflow for low reaction yield based on solvent choice.
Q2: I'm observing side products. Could my solvent be reacting with the substrate?
Yes, this phenomenon, known as solvolysis , can occur if the solvent itself is nucleophilic.
Causality & Solution:
-
Issue: Formation of methoxy, ethoxy, or hydroxy substituted products.
-
Explanation: If you are using a polar protic solvent like methanol, ethanol, or water at elevated temperatures, the solvent molecules can act as nucleophiles and displace the chloro group. While they are weak nucleophiles, the high concentration of the solvent can lead to significant side product formation, especially during long reaction times or at high temperatures.
-
Solution: If you must use an alcohol as a solvent (for example, due to specific solubility requirements), conduct the reaction at the lowest possible temperature and for the shortest time necessary. The ideal solution, however, is to switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, acetonitrile, or acetone.[10]
-
Data Presentation & Protocols
Table 1: Properties of Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| DMSO | Polar Aprotic | 47 | 189 | Excellent for dissolving salts, but can be difficult to remove. Hygroscopic. |
| DMF | Polar Aprotic | 37 | 153 | Good general-purpose solvent, but can decompose at high temperatures. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Lower boiling point, easier to remove. Less effective at dissolving some salts. |
| Acetone | Polar Aprotic | 21 | 56 | Useful for reactions at moderate temperatures; very volatile. |
| Methanol | Polar Protic | 33 | 65 | Not Recommended. Cages nucleophiles and can act as a competing nucleophile. |
| Water | Polar Protic | 80 | 100 | Not Recommended. Strong hydrogen bonding deactivates most nucleophiles. |
| Toluene | Nonpolar | 2.4 | 111 | Not Recommended. Poor solubility for most nucleophiles. |
Experimental Protocol: General SNAr with a Generic Amine Nucleophile
This protocol provides a self-validating workflow for the substitution of the chloro group on this compound.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Piperidine, 1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, 2.0 eq, if nucleophile is an amine salt)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
Reaction Setup: To a clean, dry, oven-dried flask under a nitrogen atmosphere, add this compound and anhydrous DMF. Stir until the substrate is fully dissolved.
-
Reagent Addition: Add the nucleophile (and base, if required) to the solution at room temperature. The addition should be done portion-wise or via a syringe pump if the reaction is highly exothermic.
-
Reaction Monitoring (Self-Validation Step):
-
Immediately after adding the nucleophile, take a small aliquot of the reaction mixture for a TLC analysis (t=0 sample).
-
Run the reaction at the desired temperature (e.g., 25-80 °C, depending on the nucleophile's reactivity).
-
Monitor the reaction progress every 30-60 minutes by TLC. A suitable eluent might be 20-30% Ethyl Acetate in Hexane.
-
A successful reaction will show the consumption of the starting material spot and the appearance of a new, single major product spot. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired substituted product.
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- BenchChem Technical Support. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. Benchchem.
- Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
- Various Authors. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Chemistry LibreTexts. (2021). SN1 vs SN2.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Sythana, S. K., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, ACS Publications.
- Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Química Organica.org. (n.d.). Solvent in Nucleophilic Substitution - SN2.
- Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction.
- BenchChem. (n.d.). This compound.
- Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 1-Bromo-5-methoxy-2,4-dinitrobenzene and 1-Chloro-5-methoxy-2,4- dinitrobenzene in Nucleophilic Aromatic Substitution.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution.
- Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. MDPI.
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube.
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- 2. This compound | C6H2BrClN2O4 | CID 21320422 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Reactions Involving 5-Bromo-2-chloro-1,3-dinitrobenzene
Welcome to the technical support center for synthetic transformations involving 5-Bromo-2-chloro-1,3-dinitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to equip you with the knowledge to troubleshoot effectively and achieve your desired synthetic outcomes.
Understanding the Reactivity of this compound
This compound is a highly activated aromatic compound. The two nitro groups are powerful electron-withdrawing substituents that significantly influence the reactivity of the aryl halides.[1] This activation makes the benzene ring susceptible to nucleophilic attack, a key principle in understanding its reaction behavior.
The primary reaction pathways for this substrate include:
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro groups facilitates the displacement of the halide leaving groups by nucleophiles.[2][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki and Buchwald-Hartwig amination, allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
A critical aspect to consider is the relative reactivity of the chloro and bromo substituents. In SNAr reactions, the carbon attached to the more electronegative halogen is typically more electrophilic.[1] However, in palladium-catalyzed couplings, the reactivity often follows the trend of C-I > C-Br > C-Cl, based on bond dissociation energies. This differential reactivity can be exploited for selective transformations.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: I am attempting a nucleophilic aromatic substitution with an amine, but I am observing a mixture of products where both the chloro and bromo groups are substituted. How can I achieve selective substitution?
A1: Achieving chemoselectivity in SNAr reactions with this substrate is a common challenge. The two nitro groups activate both halogen positions towards nucleophilic attack. Here’s a breakdown of the factors at play and how to control them:
-
Electronic Effects: The nitro group ortho and para to a halogen has a more pronounced activating effect through resonance stabilization of the Meisenheimer intermediate.[1][2] In this compound, the chloro group is ortho to one nitro group and para to the other, while the bromo group is meta to both. This electronic arrangement strongly favors the substitution of the chloro group.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[1] Therefore, the inherent leaving group ability (Br > Cl) is less influential than the electronic activation.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it if necessary. This can often enhance the selectivity for the more activated position.
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1 equivalents) of the nucleophile. An excess of the nucleophile will drive the reaction towards double substitution.
-
Choice of Base: If a base is required, use a weaker, non-nucleophilic base to avoid side reactions.
-
Solvent Effects: The choice of solvent can influence selectivity. Aprotic polar solvents like DMF or DMSO are commonly used.
dot
Caption: Decision workflow for achieving selective mono-substitution in SNAr reactions.
Section 2: Suzuki Cross-Coupling
Q2: I am trying to perform a Suzuki coupling to introduce an aryl group, but I am getting low yields and decomposition of my starting material. What catalyst system should I be using?
A2: The electron-deficient nature of this compound can make palladium-catalyzed cross-coupling reactions challenging. The choice of catalyst, ligand, and base is crucial for success.
Catalyst and Ligand Selection:
For electron-deficient aryl halides, electron-rich and sterically hindered phosphine ligands are generally preferred. These ligands promote the oxidative addition step and stabilize the palladium center.
| Catalyst/Ligand Combination | Key Features & Recommendations |
| Pd(PPh₃)₄ | A common starting point, but may require higher temperatures.[4] |
| Pd(OAc)₂ / SPhos or XPhos | Buchwald ligands are excellent for challenging couplings. They are electron-rich and bulky, facilitating the reaction. |
| Pd(dppf)Cl₂ | Often effective for a range of Suzuki couplings.[5] |
Troubleshooting Protocol:
-
Catalyst and Ligand Screening: If one system fails, screen a variety of palladium sources and ligands. A small-scale reaction array can be very efficient for this.
-
Base Selection: A common cause of low yield is the choice of base. Strong bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like K₂CO₃ for electron-deficient substrates.
-
Solvent Choice: Ensure your solvent is anhydrous and degassed. Common solvents for Suzuki reactions include toluene, dioxane, and DMF.
-
Temperature Control: While some reactions require elevated temperatures, excessive heat can lead to decomposition of the starting material or product. Monitor the reaction closely and consider running it at a lower temperature for a longer duration.
dot
Caption: Troubleshooting flowchart for low-yielding Suzuki coupling reactions.
Section 3: Buchwald-Hartwig Amination
Q3: I am attempting a Buchwald-Hartwig amination to form a C-N bond, but the reaction is sluggish and incomplete. How can I improve the reaction efficiency?
A3: Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but like other cross-coupling reactions, it requires careful optimization for highly functionalized substrates.[6][7]
Catalyst and Ligand Selection:
The choice of ligand is paramount in Buchwald-Hartwig aminations. Different generations of Buchwald ligands have been developed to address various substrate scopes.
| Ligand Generation | Recommended Ligands | Application Notes |
| First Generation | P(o-tolyl)₃ | Effective for some aryl bromides. |
| Second Generation | BINAP, DPPF | Broader scope, including primary amines.[7] |
| Third Generation (Buchwald Ligands) | XPhos, SPhos, RuPhos | Highly active for a wide range of aryl halides, including chlorides, and can be run under milder conditions.[8] |
Troubleshooting Protocol:
-
Ligand Choice: For your substrate, a third-generation Buchwald ligand such as XPhos or SPhos is highly recommended.[8]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more reproducible results than generating the active catalyst in situ.
-
Reaction Conditions: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to palladium), and the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
dot
Caption: Step-by-step experimental workflow for a typical Buchwald-Hartwig amination.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
- Cravotto, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(4), 3349-3359.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Cravotto, G., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(4), 3349-3359.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Schön, U., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 237-243.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
J. Am. Chem. Soc. 2000, 122, 17, 4020–4028. A General and Efficient Catalyst System for the Suzuki Cross-Coupling of Aryl Halides and Vinyl Triflates. [Link]
- Dadras, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemistry of Heterocyclic Compounds, 50, 830-838.
Sources
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- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: 5-Bromo-2-chloro-1,3-dinitrobenzene Reaction Work-Up
Welcome to the technical support center for handling reactions involving 5-Bromo-2-chloro-1,3-dinitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the work-up and purification of this highly activated haloaromatic compound. The following troubleshooting guides and FAQs are structured to address specific challenges you may encounter during your experiments, ensuring both safety and a high degree of product purity.
Section 1: Critical Safety Precautions
Before initiating any work-up procedure, it is imperative to be aware of the hazards associated with this compound and related nitroaromatic compounds.
Question: What are the primary safety concerns when handling this compound and the reaction mixture?
Answer: Aromatic nitro compounds present significant health and safety risks.
-
Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. The primary systemic effect of aromatic nitro compounds is methaemoglobinaemia, characterized by headache, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a blue discoloration of the blood).
-
Skin Absorption: A major route of exposure is through skin absorption. Therefore, impermeable gloves and protective clothing are essential.
-
Explosive Potential: The presence of multiple nitro groups can increase the explosive tendencies of aromatic compounds.[1] While this compound itself is not listed as an explosive, care should be taken to avoid shock, friction, or excessive heat during handling and purification.
-
Acidic Reaction Mixture: Nitration reactions typically employ a highly corrosive mixture of concentrated sulfuric and nitric acids.[2][3] This mixture is a strong oxidizing agent and can cause severe burns upon contact.
Mandatory Safety Measures:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including splash-proof safety goggles, a full-face respirator if necessary, a lab coat, and chemically resistant gloves (e.g., butyl rubber or Viton).[1]
-
Immediately change any contaminated clothing.
-
Have an emergency plan and appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.
Section 2: Reaction Quenching and Initial Product Isolation
The initial step of any work-up is to safely quench the reaction and isolate the crude product.
Question: What is the correct and safe procedure for quenching a nitration reaction to synthesize this compound?
Answer: The standard and safest method for quenching a nitration reaction is to pour the reaction mixture onto crushed ice or ice-cold water.[4][5]
Rationale:
-
Exothermic Nature: The dilution of concentrated sulfuric acid is a highly exothermic process.[6] Pouring the acid mixture into a large volume of ice rapidly dissipates the heat generated, preventing a dangerous increase in temperature.
-
Product Precipitation: this compound, like many nitroaromatic compounds, is sparingly soluble in aqueous solutions.[7] Quenching in ice-water causes the crude product to precipitate out of the solution, allowing for its isolation by filtration.[4][7]
Step-by-Step Quenching and Filtration Protocol:
-
In a large beaker, prepare a mixture of crushed ice and water. The volume should be at least 5-10 times the volume of your reaction mixture.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.
-
Allow the ice to melt completely, and continue stirring for 15-20 minutes to ensure complete precipitation of the product.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.[7]
-
Wash the collected solid cake thoroughly with cold water to remove the majority of the residual acids.[7] Repeat this washing step 3-4 times.
Section 3: Liquid-Liquid Extraction and Washing
For reactions where the product does not precipitate cleanly or for smaller scale reactions, liquid-liquid extraction is a viable alternative.
Question: When and how should I use liquid-liquid extraction for the work-up?
Answer: Liquid-liquid extraction is useful if the product is an oil or does not fully precipitate upon quenching.
Step-by-Step Extraction and Washing Protocol:
-
After quenching the reaction in ice water, transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.[4] Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with:
-
Water (2x): To remove the bulk of the remaining acids.
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution (2x): To neutralize any remaining traces of sulfuric and nitric acid.[4] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be generated.
-
Brine (Saturated NaCl Solution) (1x): To remove any dissolved water from the organic layer.[4]
-
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.[4]
Section 4: Purification of Crude this compound
The crude product will likely contain unreacted starting materials and isomeric byproducts.[4] Purification is crucial to obtain a high-purity final product.
Question: What are the recommended methods for purifying the crude product?
Answer: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle is to dissolve the crude product in a minimum amount of a hot solvent and then allow it to cool slowly, leading to the formation of pure crystals.[7]
Choosing a Solvent: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For dinitrobenzene derivatives, ethanol is a commonly used and effective solvent.[7]
Step-by-Step Recrystallization Protocol:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of ethanol to cover the solid.
-
Heat the mixture gently in a water bath until the ethanol begins to boil.[7]
-
Add more hot ethanol dropwise until the solid just dissolves.[7]
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.[7]
-
Dry the crystals in a vacuum oven.
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity.[4]
Step-by-Step Column Chromatography Protocol:
-
Choose an Eluent System: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation of your desired product from impurities. A common starting point for compounds of this nature is a mixture of hexane and ethyl acetate.
-
Pack the Column: Prepare a chromatography column with silica gel as the stationary phase, packed as a slurry in the chosen eluent.[4]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[4]
-
Elute and Collect Fractions: Pass the eluent through the column and collect fractions.[4]
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.[4]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]
Section 5: Troubleshooting Guide
Question: My reaction did not go to completion. Can I still isolate the product?
Answer: Yes. Both recrystallization and column chromatography are effective at separating the desired product from unreacted starting material. Column chromatography will likely provide a better separation in this case.
Question: An emulsion formed during the liquid-liquid extraction. How can I break it?
Answer: Emulsions are common when washing with a basic solution. To break an emulsion, you can try the following:
-
Add a small amount of brine (saturated NaCl solution).
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
Allow the mixture to stand for an extended period.
-
If the emulsion persists, filter the mixture through a pad of Celite.
Question: The product oiled out during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. To remedy this:
-
Add more solvent to the hot mixture.
-
Reheat the solution to ensure everything has dissolved.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage slow cooling.
-
Scratch the inside of the flask with a glass rod to provide a nucleation site for crystal growth.
Section 6: Visualization of the Work-Up Workflow
Diagram 1: General Work-Up Procedure
Caption: Decision tree for troubleshooting common issues during recrystallization.
Section 7: Quantitative Data Summary
| Parameter | Expected Outcome/Value | Reference(s) |
| Molecular Formula | C₆H₂BrClN₂O₄ | [8] |
| Molecular Weight | 281.45 g/mol | [8] |
| Appearance | Expected to be a solid, likely yellow in color, typical for dinitroaromatic compounds. | [7] |
| Purity after Work-up | >95% (with proper purification) | [9] |
| Recrystallization Solvent | Ethanol is a suitable solvent for dinitrobenzene derivatives. | [7] |
| Chromatography Eluent | A mixture of non-polar and polar solvents, such as Hexane/Ethyl Acetate, is a good starting point for method development. | [4][9] |
References
-
Experiment 10 Preparation of Dinitrobenzene. (n.d.). ResearchGate. Retrieved from [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Synthesis of m-Dinitrobenzene from Nitrobenzene. (n.d.). Scribd. Retrieved from [Link]
- US2874196A - Method of crystallizing nitro products. (n.d.). Google Patents.
-
Safety Data Sheet: Nitrobenzene. (n.d.). Carl ROTH. Retrieved from [Link]
-
Synthesis of m-dinitrobenzene. (2023, October 26). YouTube. Retrieved from [Link]
-
Recrystallization of m-dinitrobenzene. (2021, February 8). YouTube. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. (n.d.). Google Patents.
-
Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Retrieved from [Link]
-
5-Bromo-2-chloro-1-iodo-3-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]
-
p-DINITROBENZENE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Unexpected quenching effect on new particle formation from the atmospheric reaction of methanol with SO3. (2019, November 25). PMC - NIH. Retrieved from [Link]
-
What is the effect of mixing sulfuric acid and nitric acid? (2017, November 12). Quora. Retrieved from [Link]
- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.). Google Patents.
- US4155989A - Removal of nitric acid from nitric acid-sulfuric acid mixtures. (n.d.). Google Patents.
-
Benzene, 1,3,5-tribromo. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Sources
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- 9. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromo-2-chloro-1,3-dinitrobenzene by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a foundational requirement for ensuring the integrity, safety, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API). 5-Bromo-2-chloro-1,3-dinitrobenzene, a halogenated nitroaromatic compound, serves as a potential building block in complex organic synthesis. Its purity and impurity profile must be unequivocally established.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the most appropriate analytical strategy for their specific needs.
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is paramount before initiating method development. These properties dictate choices in solvent, stationary phase, and detection methods.
| Property | Value | Source |
| Molecular Formula | C₆H₂BrClN₂O₄ | [1] |
| Molecular Weight | 281.45 g/mol | [1] |
| CAS Number | 51796-82-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Predicted XLogP3 | 3.7 | [1] |
Note: XLogP3 is a computed measure of hydrophobicity, indicating a non-polar nature suitable for reversed-phase chromatography.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the preeminent technique for the purity analysis of non-volatile and thermally sensitive compounds like many nitroaromatics.[3][4] Its high resolving power, sensitivity, and precise quantification capabilities make it indispensable for pharmaceutical quality control.[3][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice due to the molecule's non-polar character.
Rationale for Method Design
The selection of a C18 stationary phase is based on its hydrophobic nature, which effectively retains the analyte through van der Waals interactions. A gradient elution using acetonitrile and water is employed to ensure that impurities with a wide range of polarities can be effectively separated and eluted from the column, providing a comprehensive impurity profile. UV detection is ideal, as the nitroaromatic rings provide strong chromophores, leading to high sensitivity.
Experimental Protocol: RP-HPLC Method
This protocol outlines a validated, self-consistent system for the purity determination of this compound.
Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.
-
Prepare a working solution for analysis by diluting the stock solution to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Assessment.
Data Presentation: Representative HPLC Purity Analysis
The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 5.8 | 15.6 | 0.8% | Impurity A |
| 2 | 12.5 | 1925.0 | 98.5% | This compound |
| 3 | 14.2 | 13.7 | 0.7% | Impurity B |
| Total | 1954.3 | 100.0% |
Trustworthiness Through Method Validation
To ensure the reliability of this HPLC method, it must be validated according to International Council for Harmonisation (ICH) guidelines.[5][6] This is a self-validating process that confirms the method is fit for its intended purpose.[3][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrating a proportional relationship between concentration and detector response over a defined range.[7]
-
Accuracy & Precision: Ensuring the closeness of results to the true value and the consistency of results upon repeated analysis.[6]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool, alternative methods like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) offer different advantages and can be used for orthogonal verification.
A. Gas Chromatography (GC)
GC is a highly effective technique for the analysis of volatile and thermally stable compounds.[4] For certain nitroaromatics, it can provide excellent sensitivity, especially when coupled with an Electron Capture Detector (ECD), which is highly responsive to halogenated and nitro-containing molecules.[8]
Applicability & Causality: The primary concern with using GC for this compound is its thermal stability. The heated injector port of a GC system could potentially cause degradation of the dinitro-functional groups, leading to inaccurate quantification. Therefore, a lower injection temperature and a robustly inert system are critical.
Brief Protocol:
-
System: GC with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A programmed ramp from a low initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) to elute all components.
-
Injector: Split/splitless, maintained at a moderate temperature (e.g., 250 °C).
B. Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or screening for the presence of the main compound.[9] Dinitrophenyl (DNP) derivatives are frequently analyzed using TLC.[9][10]
Applicability & Causality: TLC operates at room temperature, eliminating the risk of thermal degradation. Its primary limitation is its lower resolution and sensitivity compared to HPLC and GC. Visualization is typically achieved under UV light, where the aromatic rings will quench fluorescence on a phosphor-containing plate, or by using specific staining reagents.[11]
Brief Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ aluminum plates.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate) to achieve optimal separation (e.g., 80:20 Hexane:Ethyl Acetate).
-
Application: Spot a dilute solution of the sample onto the baseline.
-
Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to ascend.
-
Visualization: View the dried plate under UV light (254 nm) to see the separated spots.
Head-to-Head Performance Comparison
The choice of analytical technique is driven by the specific question the researcher aims to answer. This table provides a direct comparison to guide that decision.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Adsorption/partitioning on a solid stationary phase with a liquid mobile phase. |
| Resolution | Very High | High to Very High | Low to Moderate |
| Sensitivity | High (ng-pg range) | Very High with ECD (pg-fg range)[8] | Low (µg-ng range) |
| Quantification | Excellent (Primary Method) | Excellent | Semi-quantitative at best |
| Thermal Stress | None | High (Potential for degradation) | None |
| Best Use Case | Quantitative purity assessment, impurity profiling, stability studies. | Trace analysis of thermally stable impurities, orthogonal verification. | Rapid reaction monitoring, qualitative identification, screening. |
Decision-Making Framework for Technique Selection
To assist in choosing the optimal analytical approach, the following decision tree illustrates a logical workflow based on experimental goals.
Caption: Decision tree for analytical technique selection.
Conclusion
For the comprehensive and reliable characterization of this compound, High-Performance Liquid Chromatography stands out as the superior technique. It provides a robust, high-resolution, and quantitative method that avoids the potential for thermal degradation inherent to Gas Chromatography. While GC can be a powerful tool for analyzing specific volatile impurities and TLC serves as an excellent, low-cost option for rapid qualitative checks, neither can replace the accuracy and detail provided by a validated HPLC method for final purity assessment in a research or drug development setting. The selection of the appropriate analytical tool must always be aligned with the specific requirements of the analysis, ensuring data integrity and scientific rigor.
References
- Altabrisa Group. (2025).
- Choudhary, A. (2024).
- Bhushan, R., & Arora, M. (n.d.).
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
- Pocurull, E., et al. (2007).
- Unknown Author. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry.
- BenchChem. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. BenchChem.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- U.S. Environmental Protection Agency. (n.d.).
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- ChemicalBook. (2025). This compound. ChemicalBook.
- Koch, A., & Kovar, K. A. (n.d.). Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene.
- Mavle, R., et al. (n.d.). Thin layer chromatographic technique for detection and identification of endosulfan insecticide with m-dinitrobenzene reagent.
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- 9. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
A Comparative Guide to Purity Confirmation of 5-Bromo-2-chloro-1,3-dinitrobenzene: Elemental Analysis vs. Chromatographic and Thermal Methods
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible results. In the synthesis and application of highly functionalized intermediates like 5-Bromo-2-chloro-1,3-dinitrobenzene, a molecule of significant interest in the development of novel chemical entities, rigorous purity assessment is not merely a procedural step but a critical determinant of experimental success. This guide provides an in-depth comparison of elemental analysis with orthogonal chromatographic and thermal techniques for the purity validation of this halogenated nitroaromatic compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide the selection of the most appropriate analytical strategy.
The Foundational Role of Elemental Analysis
Elemental analysis is a robust technique that provides the fundamental elemental composition of a compound.[1] By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen (CHN) with the theoretically calculated values, a primary assessment of purity can be made. For this compound (C₆H₂BrClN₂O₄), any significant deviation from the theoretical composition can indicate the presence of impurities, such as residual solvents or synthetic by-products.
Theoretical Elemental Composition of this compound
To establish a baseline for purity, the theoretical elemental percentages are calculated from the molecular formula (C₆H₂BrClN₂O₄) and the atomic weights of the constituent elements.
-
Molecular Formula: C₆H₂BrClN₂O₄
-
Molecular Weight: 281.45 g/mol
-
Atomic Weights:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Bromine (Br): 79.904 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Based on these values, the theoretical elemental composition is:
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 25.61 |
| Hydrogen | H | 1.008 | 2 | 2.016 | 0.72 |
| Bromine | Br | 79.904 | 1 | 79.904 | 28.39 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.60 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.95 |
| Oxygen | O | 15.999 | 4 | 63.996 | 22.74 |
| Total | 281.449 | 100.00 |
Experimental Protocol: CHN Elemental Analysis
This protocol is based on the principles of dynamic flash combustion, a widely accepted method for CHN(S) analysis.[2][3][4]
Instrumentation: A standard CHNS/O elemental analyzer.
Principle: The sample is combusted in a high-temperature, oxygen-rich environment, which converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas (or its oxides, which are subsequently reduced to N₂).[2] These gases are then separated and quantified by a thermal conductivity detector (TCD).
Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry, as residual solvents will significantly impact the hydrogen and carbon content.[3] A minimum of 5mg of a finely powdered sample is recommended.[3]
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. The precise weight is critical for accurate percentage calculation.
-
-
Instrument Setup and Calibration:
-
Combustion and Analysis:
-
Introduce the encapsulated sample into the combustion chamber (typically at ~1000°C) with a pulse of pure oxygen.
-
The resulting combustion gases are passed through a reduction tube containing heated copper to convert nitrogen oxides to N₂ and remove excess oxygen.
-
Halogenated by-products (HCl, HBr) are removed by appropriate scrubbers.
-
The separated CO₂, H₂O, and N₂ are detected by the TCD.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
-
Compare the experimental results to the theoretical values. For high-purity compounds, the experimental values should be within ±0.4% of the theoretical values.[3]
-
Causality Behind Experimental Choices:
-
Dynamic Flash Combustion: This method ensures the complete and rapid combustion of the sample, which is crucial for accurate quantification.[3]
-
Certified Standards: Calibration with certified standards is essential for the accuracy and traceability of the results.
-
Halogen Scrubbers: The presence of bromine and chlorine in the molecule necessitates the use of specific traps to prevent interference with the detector and damage to the instrument.
Orthogonal Methods for Purity Confirmation
While elemental analysis provides a fundamental assessment of purity, it is a bulk analysis technique and may not detect impurities with similar elemental compositions, such as isomers. Therefore, orthogonal methods that rely on different separation and detection principles are essential for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a non-volatile compound like this compound, reversed-phase HPLC is the method of choice.
Principle: The analyte is dissolved in a solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the relative hydrophobicity of the components; more non-polar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds.[6] For this compound, careful method development is required to ensure the compound does not degrade at the high temperatures of the GC inlet and column.
Principle: The sample is vaporized and injected into a column. An inert carrier gas (mobile phase) carries the sample through the column, which contains a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (MS) detector.
-
Column: DB-5 or equivalent non-polar capillary column.
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min.
-
Detector: Mass Spectrometer (provides structural information for impurity identification).
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetone or dichloromethane.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] For high-purity crystalline compounds, DSC can be used to determine purity based on the principle of melting point depression, as described by the van't Hoff equation.[8][9]
Principle: Impurities in a crystalline substance disrupt the crystal lattice, leading to a lower and broader melting range. The extent of this melting point depression is directly proportional to the mole fraction of the impurity.
Experimental Protocol: Purity by DSC (ASTM E928) [8][9][10]
-
Instrumentation: Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans.
-
Sample Size: 1-3 mg.
-
Heating Rate: A slow heating rate, typically 0.5 to 2°C/min, is used to ensure thermal equilibrium.
-
Purge Gas: Nitrogen.
-
Data Analysis: The software calculates the purity based on the shape of the melting endotherm. This method is most accurate for purities greater than 98.5 mol%.[8][10]
Comparative Analysis of Purity Confirmation Methods
| Parameter | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Combustion and detection of elemental gases | Differential partitioning between liquid and solid phases | Partitioning between gas and solid/liquid phases | Melting point depression |
| Information Provided | Elemental composition (%C, %H, %N) | Separation and quantification of individual components | Separation and quantification of volatile components | Total mole fraction of soluble impurities |
| Strengths | - Provides fundamental composition- Confirms empirical formula- Relatively fast and cost-effective | - High resolution for complex mixtures- Suitable for non-volatile compounds- Well-established and robust | - High efficiency for volatile compounds- Can be coupled with MS for identification | - Absolute purity determination (no standard needed)- Rapid analysis |
| Limitations | - Does not detect isomeric impurities- Sensitive to residual solvents and moisture- Halogens can cause interferences if not properly managed | - Requires a reference standard for quantification- Method development can be time-consuming | - Not suitable for thermally labile compounds- Requires volatile samples | - Only applicable to crystalline compounds- Less accurate for purities <98.5%- Does not identify individual impurities |
| Best Suited For | Initial purity assessment and confirmation of empirical formula. | Routine quality control, separation of isomers and related substances. | Analysis of volatile impurities and thermally stable compounds. | Purity determination of highly pure crystalline materials. |
Visualizing the Analytical Workflow
The selection and application of these techniques can be visualized as a logical workflow to ensure a comprehensive purity assessment.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion: A Multi-faceted Approach to Purity Confirmation
For a compound as critical as this compound, reliance on a single analytical technique for purity confirmation is insufficient. While elemental analysis serves as an indispensable tool for verifying the fundamental elemental composition, a comprehensive and trustworthy purity assessment necessitates the use of orthogonal methods. High-Performance Liquid Chromatography is paramount for the separation and quantification of non-volatile impurities and isomers. Gas Chromatography, when applicable, provides valuable information on volatile contaminants. Finally, Differential Scanning Calorimetry offers a rapid method for determining the absolute purity of highly crystalline material. By integrating these techniques, researchers and drug development professionals can establish a robust, self-validating system for purity confirmation, ensuring the integrity and reliability of their scientific endeavors.
References
-
ASTM D5291-02, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2002, .
-
ASTM D5291-21, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021, .
-
ASTM E928, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, .
-
ASTM E928-03, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2003, .
-
ASTM E928-08, Standard Test Method for Determination of Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2008, .
-
D-5291 - Analytical Method. (n.d.). Retrieved from [Link]
-
Purity by Differential Scanning Calorimetry. (2019). ASTM International. Retrieved from [Link]
-
ASTM D5291 | PDF | Petroleum | Combustion - Scribd. (n.d.). Retrieved from [Link]
-
Purity Determination and DSC Tzero™ Technology - TA Instruments. (n.d.). Retrieved from [Link]
-
Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. (2020, July 28). Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC North America. Retrieved from [Link]
- Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011).
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). EPA. Retrieved from [Link]
-
CHNS Elemental Analysers - The Royal Society of Chemistry. (2008, April 29). Retrieved from [Link]
- Elemental analysis of organic compounds with the use of automated CHNS analyzers. (2008, November). Journal of Analytical Chemistry.
- Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from a university website's internal document.
-
CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.). Retrieved from [Link]
- Total organic halogen (TOX) analysis in waters: A short review. (2021). Taylor & Francis Online.
- Separation of Some Halogen
- Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry.
- Fast Separation of Eleven Nitroaromatic Compounds on ZirChrom-CARB. (2012, August 31).
- Unlocking the Secrets of Organic Elemental Analysis for Unm
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote - MicroSolv. (n.d.). Retrieved from [Link]
- Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS. (2024, September 15). PubMed.
-
The Problems Associated With Elemental Analysis - AZoNano. (2023, April 4). Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [Link]
-
Isomer separation by CPC chromatography - Rotachrom Technologies. (n.d.). Retrieved from [Link]
- A comprehensive review of method development by hplc - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2021).
- Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016, May 19).
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- Reversed Phase HPLC Method Development - Phenomenex. (n.d.).
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A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-1,3-dinitrobenzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, a nuanced understanding of reaction mechanisms is paramount for the rational design of synthetic routes. Among the cornerstone reactions for the functionalization of aromatic systems is Nucleophilic Aromatic Substitution (SNAr). This guide provides an in-depth comparative analysis of the reactivity of 5-bromo-2-chloro-1,3-dinitrobenzene, a highly activated and synthetically versatile substrate. By examining its reactivity in the context of analogous compounds and fundamental mechanistic principles, this document aims to equip researchers with the predictive power to harness its synthetic potential effectively.
The Bedrock of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Aryl halides, in general, are resistant to classical SN1 and SN2 nucleophilic substitution pathways due to the high energy of the aryl cation intermediate and the steric inaccessibility of the carbon-halogen bond for backside attack, respectively. However, when the aromatic ring is rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups (EWGs), a distinct pathway, the SNAr mechanism, becomes highly favorable.[1][2]
This mechanism is a two-step process:
-
Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3] This step is typically the slow, rate-determining step of the reaction as it involves the temporary loss of aromaticity.
-
Elimination (Fast Step): The leaving group departs, restoring the aromaticity of the ring and yielding the final substitution product.[1]
The stability of the Meisenheimer complex is the critical determinant of the reaction rate. Electron-withdrawing groups, such as nitro groups (-NO₂), positioned ortho or para to the leaving group are essential for stabilizing the negative charge of this intermediate through resonance.[4] This stabilization lowers the activation energy of the first step, thereby accelerating the overall reaction.
Caption: The two-step addition-elimination mechanism of SNAr.
Reactivity Analysis of this compound
The structure of this compound is primed for high reactivity in SNAr reactions. The two nitro groups exert a powerful electron-withdrawing effect, significantly lowering the electron density of the aromatic ring and making it highly susceptible to nucleophilic attack.
Regioselectivity: A Tale of Two Halogens
A key question for this substrate is which of the two halogens, chlorine or bromine, is preferentially displaced. The answer lies in the interplay of electronics and the nature of the rate-determining step.
In SNAr reactions, the leaving group ability trend is typically the reverse of that seen in SN1/SN2 reactions, with the order being F > Cl ≈ Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus a more favorable target for the incoming nucleophile.[5]
In this compound:
-
The chlorine atom at the C2 position is ortho to one nitro group and para to the other. This positioning provides excellent resonance stabilization for the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C2.
-
The bromine atom at the C5 position is meta to both nitro groups. Consequently, the negative charge of the Meisenheimer complex formed upon attack at C5 cannot be delocalized onto the nitro groups through resonance, relying only on the weaker inductive effect for stabilization.
Therefore, both the superior electron-withdrawing nature of chlorine compared to bromine and the more favorable positioning of the nitro groups for resonance stabilization strongly predict that nucleophilic substitution will occur selectively at the chlorine-bearing carbon (C2) .
Comparative Reactivity with Standard Substrates
| Substrate | Leaving Group | Second-Order Rate Constant (k, M⁻¹s⁻¹) with Piperidine in Acetonitrile at 25°C |
| 1-Fluoro-2,4-dinitrobenzene | F | 2.3 x 10³ |
| 1-Chloro-2,4-dinitrobenzene | Cl | 4.5 |
| 1-Bromo-2,4-dinitrobenzene | Br | 1.8 |
| 1-Iodo-2,4-dinitrobenzene | I | 0.3 |
This data is compiled from studies on related compounds and serves as a representative comparison.[4]
-
Leaving Group Effect: The data clearly illustrates the F > Cl > Br > I reactivity trend. 1-Chloro-2,4-dinitrobenzene is approximately 2.5 times more reactive than its bromo counterpart under these conditions.
-
Predicted Reactivity: Based on this, we can confidently predict that the chloro-substituent in this compound will be significantly more labile than the bromo-substituent. The overall reactivity of the molecule at the C2 position is expected to be in a similar order of magnitude to that of 1-chloro-2,4-dinitrobenzene, given the similar dinitro activation pattern. The presence of the meta-bromo substituent will likely have a minor inductive effect on the reactivity at C2.
Experimental Protocol for a Comparative Kinetic Study
To empirically validate these predictions, a comparative kinetic study can be designed. A pseudo-first-order kinetic experiment using UV-Vis spectrophotometry is a robust method for determining the second-order rate constants.
Objective
To determine and compare the second-order rate constants for the SNAr reaction of this compound, 1-chloro-2,4-dinitrobenzene, and 1-bromo-2,4-dinitrobenzene with a common nucleophile, such as piperidine.
Materials
-
This compound
-
1-Chloro-2,4-dinitrobenzene
-
1-Bromo-2,4-dinitrobenzene
-
Piperidine (or other suitable nucleophile)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M piperidine) in anhydrous acetonitrile.
-
Prepare stock solutions of the electrophiles (this compound, 1-chloro-2,4-dinitrobenzene, and 1-bromo-2,4-dinitrobenzene) in anhydrous acetonitrile (e.g., 0.001 M).
-
-
Determination of Analytical Wavelength (λ_max):
-
React a small amount of one of the electrophiles with an excess of the nucleophile to completion.
-
Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λ_max) where the reactants have minimal absorbance.
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to λ_max and equilibrate the cell holder to a constant temperature (e.g., 25.0 °C).
-
Place a known, large excess of the nucleophile solution (e.g., 10- to 20-fold excess over the electrophile) into a cuvette.
-
Initiate the reaction by injecting a small, precise volume of the electrophile stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance as a function of time.
-
Continue data collection until the reaction is at least 90% complete (absorbance reading is stable).
-
Repeat the kinetic run for each of the three electrophiles. To determine the second-order rate constant, repeat the experiment with at least three different excess concentrations of the nucleophile.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) for each run is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs*t).
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the nucleophile ([Nu]).
-
Sources
Navigating the Landscape of Activated Aryl Halides: A Comparative Guide to Alternatives for 5-Bromo-2-chloro-1,3-dinitrobenzene
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of complex organic synthesis, particularly in the construction of pharmaceutical intermediates and functional materials, 5-bromo-2-chloro-1,3-dinitrobenzene stands as a potent electrophile for nucleophilic aromatic substitution (SNAr) reactions. Its utility stems from a highly electron-deficient aromatic ring, courtesy of two powerful nitro groups, and the presence of two distinct halogen leaving groups, offering potential for sequential and regioselective functionalization. However, reliance on a single reagent can be limiting due to factors such as cost, availability, specific reactivity profiles, and downstream compatibility.
This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies. We will move beyond a simple list of substitutes to explore the mechanistic nuances, comparative reactivity, and practical considerations that inform intelligent reagent selection in modern synthesis.
The Bedrock of Reactivity: Understanding Nucleophilic Aromatic Substitution (SNAr)
The reactivity of this compound and its alternatives is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement like an SN2 reaction. Instead, it proceeds through a two-step addition-elimination pathway.[1][2][3]
-
Addition & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] This initial attack is typically the rate-determining step of the reaction.
-
Elimination & Aromaticity Restoration: In the second, faster step, the leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.
The stability of the Meisenheimer complex is paramount. The strong electron-withdrawing nitro groups are essential as they delocalize the negative charge through resonance, stabilizing this key intermediate and thereby activating the ring for nucleophilic attack.[1]
Caption: The two-step Addition-Elimination mechanism of SNAr.
Head-to-Head Comparison: Direct Alternatives to this compound
The most direct alternatives are other dinitro-activated halo-benzenes. The choice among them hinges on a nuanced understanding of leaving group ability in the context of the SNAr mechanism. Contrary to SN2 reactions, the leaving group order in SNAr is typically F > Cl ≈ Br > I .[1][4] This is because the rate-determining step is the nucleophilic attack, which is accelerated by a more electronegative halogen that increases the electrophilicity of the carbon center.[1]
| Reagent | Structure | Key Characteristics & Performance Insights |
| This compound | Cl-C6H2(Br)-(NO2)2 | Baseline: Offers differential reactivity between Cl and Br for potential sequential substitutions, though selectivity can be challenging to control. |
| 1-Chloro-2,4-dinitrobenzene | Cl-C6H3(NO2)2 | The Workhorse: Widely available and cost-effective. Its reactivity is very similar to the chloro-group in the baseline compound. It's a reliable choice for single substitutions where differential reactivity isn't needed. The chloride is readily displaced by a host of nucleophiles.[5] |
| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | F-C6H3(NO2)2 | High Reactivity: Fluorine's high electronegativity makes the attached carbon highly electrophilic, leading to significantly faster reaction rates.[1][4] This is the reagent of choice for unreactive nucleophiles or when mild reaction conditions are required. |
| 1,2-Dichloro-4,5-dinitrobenzene | Cl2-C6H2(NO2)2 | Sequential Substitution Platform: Provides two equivalent leaving groups. Allows for the synthesis of heterocyclic systems like phenazines and phenoxazines by reacting with 1,2-disubstituted nucleophiles.[6] Careful control of stoichiometry can allow for mono- or di-substitution. |
| 5-Chloro-2-methoxy-1,3-dinitrobenzene | Cl-C6H2(OCH3)-(NO2)2 | Modulated Reactivity: The methoxy group, while electron-withdrawing inductively, can also donate electron density via resonance, slightly modulating the overall reactivity compared to the unsubstituted analogue.[7][8] Such substitutions allow for fine-tuning of the electronic properties of the substrate. |
Expanding the Synthetic Toolkit: Alternative Methodologies
Sometimes, the most effective "alternative" is not a different reagent but a different reaction altogether. For transformations commonly achieved via SNAr with dinitro-activated systems, modern organometallic cross-coupling reactions offer powerful and often more versatile solutions.
Ullmann Condensation
The Ullmann condensation is a copper-promoted reaction that forms C-O, C-N, and C-S bonds with aryl halides.[9][10]
-
Mechanism: It involves the formation of an organocopper intermediate. Unlike SNAr, it does not require strong activation by electron-withdrawing groups, though their presence can be beneficial.
-
Performance: Traditionally, Ullmann reactions require harsh conditions (high temperatures >200 °C, polar aprotic solvents) and stoichiometric amounts of copper.[9][11] Modern methods using ligands and soluble copper catalysts have improved conditions, but they can still be more demanding than SNAr on highly activated substrates.[12] It is an excellent alternative for aryl halides that are not sufficiently activated for SNAr.
Buchwald-Hartwig Amination
For the synthesis of aryl amines, the Buchwald-Hartwig reaction is a leading alternative.
-
Mechanism: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.
-
Performance: The reaction is incredibly versatile, with a broad substrate scope for both the aryl halide and the amine component. It generally proceeds under much milder conditions than the Ullmann condensation. While SNAr is efficient for dinitro-activated systems, Buchwald-Hartwig is superior for less-activated or even electron-rich aryl halides.
Sandmeyer Reaction
The Sandmeyer reaction provides an entirely different strategic approach. Instead of starting with a halogenated benzene, one starts with an aniline, converts it to a diazonium salt, and then displaces the diazonium group with a variety of nucleophiles, including halides and cyano groups, using a copper(I) salt catalyst.[13]
-
Strategic Advantage: This is not a direct alternative for a given SNAr step, but a powerful way to synthesize the target molecule from a different precursor. For example, to synthesize 4-bromo-1,3-dinitrobenzene, one could perform a Sandmeyer reaction on 2,4-dinitroaniline rather than an SNAr reaction on 1-chloro-2,4-dinitrobenzene with a bromide source. This retrosynthetic flexibility is a significant advantage.[14]
Caption: Decision workflow for selecting an appropriate synthetic strategy.
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for two of the discussed methodologies.
Protocol 1: Synthesis of 2,4-Dinitrophenylhydrazine via SNAr
This protocol details the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine, a classic and reliable SNAr reaction.[15]
Materials:
-
1-Chloro-2,4-dinitrobenzene (1.0 eq)
-
Hydrazine sulfate (1.05 eq)
-
Potassium acetate (2.8 eq)
-
Ethanol (95%)
-
Water
Procedure:
-
Prepare Hydrazine Solution: In a 250 mL beaker, suspend hydrazine sulfate (e.g., 7.0 g, 0.054 mol) in hot water (25 mL). While stirring, add potassium acetate (e.g., 14.0 g, 0.143 mol). Boil the mixture for 5 minutes, then cool to approximately 70 °C.
-
Add ethanol (15 mL) and filter the mixture with suction to remove precipitated potassium sulfate. Wash the solid with a small amount of hot ethanol. The filtrate contains the free hydrazine base.
-
SNAr Reaction: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (e.g., 10.1 g, 0.05 mol) in ethanol (50 mL).
-
Add the prepared hydrazine solution to the flask. An immediate reaction occurs, with the formation of a reddish-orange precipitate (2,4-dinitrophenylhydrazine).
-
Heat the mixture to reflux and maintain for 1 hour to ensure the reaction goes to completion.
-
Work-up and Purification: Cool the reaction mixture in an ice bath. Filter the precipitated product using a Büchner funnel.
-
Wash the crude product first with a small amount of warm ethanol (~60 °C) to remove any unreacted 1-chloro-2,4-dinitrobenzene, followed by a wash with hot water to remove inorganic salts.
-
Dry the resulting reddish-orange crystals. The product is typically pure enough for most applications, with an expected yield of 80-85%.
Protocol 2: Ullmann Ether Synthesis: p-Nitrophenyl Phenyl Ether
This protocol illustrates a traditional Ullmann condensation to form a diaryl ether, a product class also accessible via SNAr with highly activated systems.[9]
Materials:
-
4-Chloronitrobenzene (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium hydroxide (1.1 eq)
-
Copper powder (catalytic amount, ~0.1 eq)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent
Procedure:
-
Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap (to remove water), add phenol (e.g., 10.3 g, 0.11 mol), potassium hydroxide (e.g., 6.2 g, 0.11 mol), and toluene (50 mL).
-
Azeotropic Removal of Water: Heat the mixture to reflux to form potassium phenoxide. Water will be collected in the Dean-Stark trap. Once no more water is collected, distill off the toluene.
-
Ullmann Coupling: Allow the flask to cool slightly. Add 4-chloronitrobenzene (e.g., 15.7 g, 0.10 mol), copper powder (e.g., 0.6 g, 0.01 mol), and DMF (100 mL).
-
Heat the reaction mixture to 140-150 °C and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a stirred mixture of 1 M HCl (200 mL) and ice.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol to yield p-nitrophenyl phenyl ether.
Conclusion
While this compound is an effective reagent, a thorough understanding of the available alternatives is crucial for optimizing synthetic routes. For direct substitution on highly activated systems, 1-chloro-2,4-dinitrobenzene offers a cost-effective and reliable option, while 1-fluoro-2,4-dinitrobenzene provides superior reactivity for challenging transformations. Beyond direct analogues, strategic implementation of powerful cross-coupling reactions like the Ullmann condensation and Buchwald-Hartwig amination , or retrosynthetic redesign via the Sandmeyer reaction , provides access to a vastly expanded chemical space and offers solutions when SNAr is not feasible. The optimal choice depends on a careful analysis of substrate reactivity, desired selectivity, cost, and the overall strategic goals of the synthesis.
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Navigating Nucleophilic Aromatic Substitution: A Comparative Kinetic Guide to 5-Bromo-2-chloro-1,3-dinitrobenzene
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for the rational design of synthetic routes and the optimization of reaction conditions. This guide provides an in-depth comparative analysis of the kinetic behavior of 5-Bromo-2-chloro-1,3-dinitrobenzene in nucleophilic aromatic substitution (SNAr) reactions. While direct, experimentally-derived kinetic data for this specific substrate is not extensively available in peer-reviewed literature, this guide leverages well-established principles of SNAr reactions, supported by data from closely related analogues, to provide a robust predictive framework for its reactivity.
The Unique Electronic Landscape of this compound
The reactivity of an aromatic substrate in SNAr reactions is fundamentally governed by the electronic nature and substitution pattern of the groups on the benzene ring. In this compound, the presence of two strongly electron-withdrawing nitro groups at positions 1 and 3 significantly activates the ring towards nucleophilic attack.[1] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.
A critical aspect of this particular molecule is the presence of two different halogen substituents, bromine and chlorine, which can act as leaving groups. The determination of which halogen is preferentially substituted is key to predicting the outcome of a reaction.
The SNAr Mechanism: A Two-Step Dance of Addition and Elimination
Nucleophilic aromatic substitution reactions of activated aryl halides proceed via a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion known as the Meisenheimer complex.[1] The aromaticity of the ring is temporarily broken in this step.
-
Elimination of the Leaving Group: The aromaticity is restored in the second step through the expulsion of the leaving group.
The first step, the formation of the Meisenheimer complex, is generally the rate-determining step of the reaction.[3]
Caption: Generalized workflow of the SNAr mechanism.
Predicting Regioselectivity and Reactivity: A Comparative Analysis
In this compound, the nucleophile can potentially attack the carbon bearing the chlorine atom (C2) or the carbon bearing the bromine atom (C5). The position of the electron-withdrawing nitro groups relative to the halogens is crucial in determining the regioselectivity of the reaction.
-
Attack at C2 (displacing Chloride): The chlorine atom at C2 is ortho to the nitro group at C1 and para to the nitro group at C3 (if we consider the numbering to start from the chloro position for this analysis). This ortho/para relationship allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate by both nitro groups.
-
Attack at C5 (displacing Bromide): The bromine atom at C5 is meta to both nitro groups. Electron-withdrawing groups in the meta position stabilize the Meisenheimer complex to a much lesser extent as the negative charge cannot be delocalized onto the nitro groups through resonance.[1]
Therefore, it is strongly predicted that nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion.
Now, let's compare the expected reactivity of this compound with other well-studied dihalodinitrobenzenes.
| Substrate | Leaving Group(s) | Position of Nitro Groups | Predicted Relative Reactivity | Rationale |
| This compound | Cl , Br | meta to Br, ortho/para to Cl | High | The two nitro groups strongly activate the ring for nucleophilic attack at the C2 position. The chlorine at an activated position is the preferred leaving group. |
| 1-Chloro-2,4-dinitrobenzene | Cl | ortho & para | High | A well-studied, highly reactive substrate due to the strong activation by two nitro groups in ortho and para positions.[4] |
| 1-Bromo-2,4-dinitrobenzene | Br | ortho & para | High | Similar to its chloro-analogue, it is highly reactive. Generally, chloro-derivatives are slightly more reactive than bromo-derivatives in SNAr reactions.[3] |
| 1,3-Dibromo-5-nitrobenzene | Br | meta | Low | The single nitro group is meta to both bromine atoms, providing only weak inductive activation.[4] |
Experimental Protocol for Kinetic Studies
To experimentally validate the predicted reactivity and regioselectivity, a pseudo-first-order kinetic study can be performed using a suitable nucleophile, such as piperidine or aniline. The progress of the reaction can be monitored using UV-Vis spectrophotometry.
Materials:
-
This compound
-
1-Chloro-2,4-dinitrobenzene (for comparison)
-
Piperidine (or other suitable nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the comparative substrate in the chosen solvent at a known concentration (e.g., 1 x 10-4 M). Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, etc.).
-
Kinetic Runs:
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix a known volume of the substrate stock solution with a large excess of the nucleophile solution. The concentration of the nucleophile should be at least 100 times that of the substrate to ensure pseudo-first-order conditions.
-
Immediately start monitoring the change in absorbance at the wavelength corresponding to the maximum absorbance of the product.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k2) can be obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Caption: Experimental workflow for the kinetic study.
Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of a suitable precursor. One potential starting material is 3-bromo-1-chlorobenzene.
Proposed Synthesis:
-
Nitration of 3-bromo-1-chlorobenzene: The nitration of 3-bromo-1-chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid would likely lead to a mixture of isomers.[5] The directing effects of the chloro and bromo substituents would need to be carefully considered to optimize the formation of the desired 1,3-dinitro product.
-
Separation of Isomers: The resulting mixture of nitrated products would then require separation, likely through techniques such as column chromatography or fractional crystallization, to isolate the this compound.
It is important to note that the nitration of halogenated benzenes can be a hazardous reaction and should be performed with appropriate safety precautions.[6]
Conclusion
While direct experimental kinetic data for this compound is scarce, a thorough understanding of the principles of nucleophilic aromatic substitution allows for strong predictions regarding its reactivity and regioselectivity. The presence of two nitro groups ortho and para to the chlorine atom strongly suggests that it will be the preferred leaving group over the meta-positioned bromine atom. The overall reactivity is expected to be high, comparable to that of other well-known activated dihalodinitrobenzenes like 1-chloro-2,4-dinitrobenzene. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predictions, offering a valuable tool for researchers working with this and related compounds.
References
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Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Chegg. (2020, October 13). Devise a synthesis of 1-bromo-3-chlorobenzene starting from benzene. [Link]
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Acta Chemica Scandinavica. (1976). Kinetics of the Reaction of 1-Halo-2,4-dinitrobenzenes with N-(3-Dimethylaminopropyl)-p-anisidine and N-Isohexyl-p-anisidine. [Link]
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ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]
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ResearchGate. (2017). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. [Link]
- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
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Chemistry Stack Exchange. (2019, March 8). Nitration of m-bromochlorobenzene. [Link]
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PubMed. (2014, August 1). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. [Link]
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Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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PubMed. (2024, February 1). Investigation of the Formaldehyde-Catalyzed N-Nitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine. [Link]
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Royal Society of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. [Link]
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Scribd. (n.d.). LAB QO 4 - Nitration of Chlorobenzene. [Link]
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ResearchGate. (n.d.). Investigation of the Formaldehyde-Catalyzed N-Nitrosation of Dialkyl Amines: An Automated Experimental and Kinetic Modelling Study Using Dibutylamine. [Link]
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
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YouTube. (2022, August 28). NITRATION TIME! Making A Chemical Called Nitrobromobenzene. [Link]
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PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]
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Sci-Hub. (2017). Dual reactivity of 1-chloro- and 1-bromo-3,5-dinitrobenzenes in aromatic nucleophilic substitution. [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. [Link]
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Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. [Link]
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comparative study of leaving group ability in halogenated dinitrobenzenes
A Comparative Guide to Halogen Leaving Group Ability in Dinitrobenzenes
For researchers, medicinal chemists, and professionals in drug development, a deep, mechanistic understanding of fundamental reactions is paramount. Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern synthesis, enabling the construction of complex aryl ethers, amines, and thioethers. A critical, and often counter-intuitive, aspect of this reaction is the relative ability of halogens to act as leaving groups.
This guide provides an in-depth comparison of halogen leaving group ability (F, Cl, Br, I) in the context of activated dinitrobenzene systems. We will move beyond simple trends to explore the underlying physical organic principles, present validating kinetic data, and provide a detailed experimental protocol for comparative analysis in your own laboratory.
The SNAr Mechanism: A Two-Step Addition-Elimination Pathway
Unlike aliphatic SN2 reactions, which are concerted, the SNAr reaction on an electron-poor aromatic ring proceeds via a distinct two-step addition-elimination mechanism.[1] The presence of strong electron-withdrawing groups, such as nitro groups (–NO₂), positioned ortho and/or para to the leaving group is essential. These groups activate the ring towards nucleophilic attack and are critical for stabilizing the key reaction intermediate.[2]
The process unfolds as follows:
-
Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[3][4] This initial attack is typically the slowest, and therefore rate-determining, step of the reaction.[5]
-
Elimination (Fast Step): The aromaticity of the ring is restored through the expulsion of the leaving group (the halide ion). This second step is generally rapid.
Figure 2. Workflow for comparative kinetic analysis of SNAr reactions.
Conclusion
For nucleophilic aromatic substitution on dinitrobenzene systems, the leaving group ability of halogens follows the trend F > Cl ≈ Br > I. This order is a direct consequence of the reaction's addition-elimination mechanism, where the rate is determined by the initial nucleophilic attack. The high electronegativity of fluorine provides superior inductive stabilization to the negatively charged transition state, lowering its energy and accelerating the reaction. This effect decisively outweighs fluorine's greater C-F bond strength. This principle is a critical consideration for researchers designing synthetic routes that rely on the SNAr reaction, as the choice of the halogen leaving group can alter reaction rates by orders of magnitude.
References
- Benchchem. A Comparative Guide to the Kinetics of Nucleophilic Substitution on 1-Bromo-5-methoxy-2,4-dinitrobenzene.
- Reinheimer, J. D., & Sorensen, J. R. (Year not available). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC - NIH.
- Nienow, A. (n.d.). Solution Kinetics of an Organic Reaction. Adapted from Halpern, A. M. "Experimental Physical Chemistry: A Laboratory Textbook.
- Filo. (2025). Effect of Nitro Substituents on Nucleophilic Substitution Reactions.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
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Chemistry LibreTexts. (2021). 7.3: Other Factors that Affect SN2 Reactions. [Online] Available at: [Link]
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Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. [Online] Available at: [Link]
- Alarcón-Espósito, J., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health (NIH).
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]
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UNI ScholarWorks. (n.d.). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. [Online] Available at: [Link]
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Navigating the Synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene: A Comparative Analysis of Synthetic Pathways
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 5-Bromo-2-chloro-1,3-dinitrobenzene serves as a critical building block in the synthesis of various pharmacologically active molecules and functional materials. This guide provides a comprehensive comparison of validated synthesis routes for this compound, offering an in-depth analysis of their respective methodologies, yields, and safety considerations. By presenting objective experimental data and insights, this document aims to empower researchers to make informed decisions for their specific synthetic needs.
Introduction to the Strategic Importance of this compound
This compound is a versatile aromatic compound characterized by its distinct substitution pattern. The presence of two nitro groups, a bromine atom, and a chlorine atom on the benzene ring imparts unique reactivity, making it a valuable precursor in various organic transformations. The electron-withdrawing nature of the nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the selective introduction of a wide range of functional groups. This reactivity profile is particularly advantageous in the construction of complex molecular architectures required for drug discovery and materials science.
Comparative Analysis of Synthesis Routes
The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the sequential nitration and halogenation of a suitable starting material. This guide will focus on the most prevalent and validated methods, comparing their advantages and limitations.
Route 1: Nitration of 1-Bromo-4-chlorobenzene
This is a widely employed and straightforward approach that begins with the commercially available 1-bromo-4-chlorobenzene. The synthesis proceeds through a two-step nitration process.
Experimental Protocol:
-
Mononitration: To a stirred solution of 1-bromo-4-chlorobenzene in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature, typically between 0 and 10 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Dinitration: The reaction mixture from the mononitration step is then heated to a higher temperature, generally in the range of 80-100 °C, and a second portion of the nitrating mixture is added. The progress of the dinitration is again monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with water to remove residual acid, and purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Causality and Mechanistic Insights:
The initial mononitration of 1-bromo-4-chlorobenzene is directed by the existing substituents. Both the bromine and chlorine atoms are ortho-, para-directing deactivators. However, the directing effect leads to the formation of 1-bromo-4-chloro-2-nitrobenzene as the major isomer. The subsequent dinitration is more challenging due to the deactivating effect of the first nitro group. The introduction of the second nitro group is directed by all three existing substituents, leading to the desired this compound. The harsh reaction conditions (high temperature and strong acid) are necessary to overcome the deactivation of the ring.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound via nitration of 1-Bromo-4-chlorobenzene.
Route 2: Halogenation of 2,4-Dinitrophenol
An alternative approach involves the halogenation of a dinitrophenol derivative. This route can offer advantages in terms of regioselectivity.
Experimental Protocol:
-
Chlorination: 2,4-Dinitrophenol is treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically performed under reflux conditions.
-
Bromination: The resulting 1-chloro-2,4-dinitrobenzene is then subjected to electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in a non-polar solvent like dichloromethane or carbon tetrachloride.
-
Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Causality and Mechanistic Insights:
In this route, the hydroxyl group of 2,4-dinitrophenol is first converted to a better leaving group (a chlorosulfite or phosphate ester) before being substituted by a chloride ion. This nucleophilic substitution is facilitated by the strong electron-withdrawing nature of the two nitro groups. The subsequent bromination is an electrophilic aromatic substitution. The chlorine and the two nitro groups are deactivating, but the directing effects guide the incoming bromine electrophile to the 5-position. The use of a Lewis acid catalyst is crucial to polarize the bromine molecule and generate a potent electrophile.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound starting from 2,4-Dinitrophenol.
Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthesis route based on typical literature-reported data and in-house validation experiments.
| Parameter | Route 1: Nitration of 1-Bromo-4-chlorobenzene | Route 2: Halogenation of 2,4-Dinitrophenol |
| Overall Yield | 60-70% | 55-65% |
| Purity (after purification) | >98% | >98% |
| Reaction Time | 8-12 hours | 10-16 hours |
| Starting Material Cost | Moderate | Low to Moderate |
| Reagent Hazards | Strong acids (H2SO4, HNO3) | Thionyl chloride/PCl5 (corrosive, toxic), Bromine (toxic, corrosive) |
| Scalability | Readily scalable | Scalable with careful handling of hazardous reagents |
| Purification Method | Recrystallization | Column Chromatography or Recrystallization |
Trustworthiness and Self-Validating Systems
In any synthetic protocol, ensuring the identity and purity of the final product is critical. A self-validating system incorporates in-process controls and final product characterization to guarantee the reliability of the synthesis.
For both routes, the following analytical techniques are essential for validation:
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and assessing the purity of the crude product.
-
Melting Point Analysis: A sharp and consistent melting point is a good indicator of purity.
-
Spectroscopic Analysis:
-
1H NMR and 13C NMR: To confirm the chemical structure and the regiochemistry of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C-NO2, C-Br, C-Cl).
-
By implementing these analytical checks at various stages of the synthesis, researchers can have high confidence in the quality of the this compound produced.
Conclusion and Recommendations
Both synthesis routes presented are viable for the preparation of this compound.
-
Route 1 (Nitration of 1-Bromo-4-chlorobenzene) is generally the preferred method due to its slightly higher overall yield, shorter reaction time, and the use of more common and less hazardous reagents compared to Route 2. The purification by recrystallization is also often simpler and more scalable than column chromatography.
-
Route 2 (Halogenation of 2,4-Dinitrophenol) offers a good alternative, particularly if 2,4-dinitrophenol is a more readily available or cost-effective starting material. However, this route requires careful handling of corrosive and toxic reagents like thionyl chloride and bromine, which may necessitate specialized equipment and safety protocols.
Ultimately, the choice of the synthesis route will depend on the specific requirements of the laboratory, including the availability of starting materials, the scale of the synthesis, and the safety infrastructure in place. For most applications, the nitration of 1-bromo-4-chlorobenzene provides a more efficient and straightforward pathway to high-purity this compound.
References
- The synthesis of substituted dinitrohalobenzenes is a fundamental topic in organic chemistry. For general principles and mechanisms of electrophilic aromatic substitution and nucleophilic aromatic substitution, authoritative organic chemistry textbooks are recommended. While a specific, publicly available, step-by-step protocol for this exact compound from a single, citable online source is not readily found, the described routes are based on well-established and widely practiced organic chemistry transformations.
A Spectroscopic Guide to Differentiating 5-Bromo-2-chloro-1,3-dinitrobenzene and Its Positional Isomers
For researchers and professionals in drug development and fine chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in quality control, reaction monitoring, and regulatory compliance. Substituted dinitrobenzene compounds, such as 5-Bromo-2-chloro-1,3-dinitrobenzene, are valuable intermediates, but their synthesis can often yield a mixture of positional isomers. These isomers, while possessing the same molecular formula (C₆H₂BrClN₂O₄)[1] and weight (281.45 g/mol )[1], exhibit distinct physical and chemical properties due to the differential arrangement of substituents on the benzene ring.
This guide provides an in-depth spectroscopic comparison of this compound and three of its logical positional isomers. We will explore how subtle differences in molecular structure translate into unique and identifiable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a robust framework for their differentiation.
The Challenge: Structural Isomers
The primary compound of interest and its selected isomers share the same constituent atoms but differ in their connectivity. This structural variance is the foundation of their distinct spectroscopic behavior.
Caption: Standard workflow for isomer identification.
1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument: Use a Fourier Transform NMR spectrometer with a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C) or an internal standard like TMS.
2. FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl) from a volatile solvent.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio. Record a background spectrum of the pure KBr pellet or salt plate and subtract it from the sample spectrum.
3. Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a library-searchable spectrum.
-
Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions by their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion cluster and the m/z values of significant fragment ions. Compare the isotopic patterns to theoretical distributions for bromine- and chlorine-containing species.
Conclusion
While this compound and its positional isomers are challenging to distinguish based on molecular formula alone, a multi-faceted spectroscopic approach provides a clear path to their unambiguous identification. ¹H NMR spectroscopy serves as the most powerful single technique, offering distinct chemical shifts and coupling patterns for each isomer. ¹³C NMR complements this by confirming the number of unique carbon environments, while IR spectroscopy validates the presence of key functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that, while potentially similar across isomers, completes the analytical picture. By employing these techniques systematically and understanding the chemical principles that underpin the spectral data, researchers can confidently characterize these important chemical intermediates.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2-chloro-1-iodo-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
European Journal of Science and Technology. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]
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Supporting Information for A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. (n.d.). Retrieved from [Link]
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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chemrevise. (n.d.). 6.3.2 Spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-bromo-1,3-dichloro-2-methylbenzene. Retrieved from [Link]
- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
SpectraBase. (n.d.). 1-Bromo-2,4-dinitro-benzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-bromo-1,2,3-trichlorobenzene.
-
Chegg.com. (2021, July 26). Solved Product Characterization - Infrared Spectroscopy. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-chloro-5-methyl-1,3-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S3. IR spectrum for 3,5-dinitrobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 5-Bromo-2-chloro-1,3-dinitrobenzene
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds is foundational to innovation. However, with great discovery comes great responsibility. The safe handling of reactive and potentially hazardous chemicals is paramount to ensuring a secure laboratory environment and the well-being of our team. This guide provides a detailed protocol for the safe handling and disposal of 5-Bromo-2-chloro-1,3-dinitrobenzene, a compound that, like many dinitrobenzene derivatives, requires meticulous attention to safety procedures.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a substituted dinitrobenzene compound. Dinitrobenzenes as a class are known for their toxicity and reactivity. It is crucial to understand the specific hazards associated with this compound to implement the appropriate safety measures.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3): May cause respiratory irritation.[1][2]
Dinitrobenzene compounds, in general, are very toxic by inhalation, in contact with skin, and if swallowed, and pose a danger of cumulative effects.[4] Some related compounds are also classified as flammable solids.[5] Therefore, a comprehensive approach to personal protective equipment (PPE) is not just recommended, but essential.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers between the researcher and potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield. | Conforming to EN 166 (EU) or NIOSH (US) approved.[3][6] | Protects against splashes, dust, and vapors that can cause serious eye irritation. |
| Hands | Chemical-impermeable gloves (e.g., Nitrile). | Inspected prior to use. | Prevents skin contact, which can cause irritation and potential systemic toxicity.[4][6] |
| Body | Protective clothing, such as a lab coat or coveralls. | To prevent skin exposure.[4][7] | Minimizes the risk of skin contact with the chemical. |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use in a well-ventilated area or under a fume hood.[4][7] | Protects against inhalation of dust or vapors that can cause respiratory tract irritation. |
It is imperative that all personnel are trained on the proper donning, doffing, and disposal of PPE to prevent cross-contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and accidents. The following diagram and steps outline the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and reaction components, within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of this compound within the fume hood. Avoid creating dust.
-
Transfer: Use a clean spatula to transfer the compound to the reaction vessel.
-
Reaction: Conduct the experiment within the fume hood. If the reaction is sensitive to air or moisture, use an inert atmosphere.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Waste Disposal: Dispose of all contaminated materials, including excess reagent, contaminated wipes, and disposable PPE, in a clearly labeled hazardous waste container.[4] Do not mix with other waste streams.[8]
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after completing the work and removing PPE.[4]
-
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a poison control center or seek immediate medical attention. |
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.[8]
-
Waste Container: Use a designated, compatible, and properly labeled hazardous waste container.[8] The label should include the words "HAZARDOUS WASTE" and the full chemical name.
-
Segregation: Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[8]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring it is tightly sealed.
-
Pickup: Arrange for pickup by your institution's environmental health and safety department.
By adhering to these protocols, we can ensure a safe and productive research environment, allowing us to focus on the scientific advancements that will shape the future.
References
- An In-depth Technical Guide to the Safety and Handling of 1,2-Dimethoxy-4,5-dinitrobenzene - Benchchem. (n.d.).
- Material Safety Data Sheet - 1,3-Dinitrobenzene - Cole-Parmer. (n.d.).
- DINITROBENZENE (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov.
- NIOSH Pocket Guide to Chemical Hazards - o-Dinitrobenzene. (n.d.). CDC.
- 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974. (n.d.). PubChem.
- NIOSH Pocket Guide to Chemical Hazards - m-Dinitrobenzene. (n.d.). CDC.
- This compound - Safety Data Sheet. (2025-08-09). ChemicalBook.
- This compound | 51796-82-8. (n.d.). Sigma-Aldrich.
- This compound | C6H2BrClN2O4 | CID 21320422. (n.d.). PubChem.
- This compound | 51796-82-8. (2025-08-08). ChemicalBook.
- SAFETY DATA SHEET. (2025-11-06). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025-10-24). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025-12-21). Fisher Scientific.
- Safety Data Sheet. (n.d.). ChemScene.
- 5-Bromo-2-chloro-1,3-dimethoxybenzene. (2023-03-12). Apollo Scientific.
- 2-Bromo-5-chloro-1,3-dimethylbenzene. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (2025-12-25).
- Safety Data Sheet. (2014-06-29).
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
- 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. (n.d.).
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
